7-Oxanorbornadiene (OND), also known as 7-oxabicyclo[2.2.1]hepta-2,5-diene, is a bicyclic compound with a oxygen atom in the bridgehead position. Its core structure and fundamental identifiers are summarized below.
| Property | Description / Value |
|---|---|
| Chemical Name | 7-Oxabicyclo[2.2.1]hepta-2,5-diene [1] |
| CAS Number | 6569-83-1 [1] |
| Molecular Formula | C₆H₆O [1] |
| Molecular Weight | 94.11 g/mol [1] |
| Density | 1.136±0.06 g/cm³ (Predicted) [1] |
| Boiling Point | 129 °C [1] |
| Synonyms | Oxanorbornadiene; 7-Oxanorbornadien; 7-Oxa-2,5-norbornadiene [2] |
The significant utility of ONDs, particularly dicarboxylate derivatives, stems from the unique electrophilicity of the maleate moiety embedded within the strained bicyclic framework. This structure confers high reactivity while maintaining stability in aqueous environments, making ONDs excellent bioconjugation reagents [3].
A key feature of OND chemistry is the Retro-Diels-Alder (rDA) fragmentation, which is typically inert in the parent OND but is triggered upon nucleophilic addition. This forms the basis for its "click-and-release" functionality [4]. The primary reaction and degradation pathways are visualized below.
The primary "click-and-release" mechanism and a key competing side reaction of ONDs.
The stability of OND adducts, and thus the release rate of the conjugated cargo, is highly tunable. The half-lives of various OND-thiol adducts have been systematically studied, with key findings summarized in the table below [4].
| Adduct | R¹ Substituent | R² Ester Group | Approx. Half-Life (Days) |
|---|---|---|---|
| 2a | H | CO₂Me | 0.48 |
| 2b | Me | CO₂Me | 2.3 |
| 2c | CH₂NHDansyl | CO₂Me | 23.3 |
| 2d | CH₂N(Me)Dansyl | CO₂Me | 4.7 |
| 2f | CH₂NHAc | CO₂Me | 18.8 |
| 2g | CH₂NHAc | CO₂Et | 17.8 |
| 2h | CH₂NHAc | CO₂tBu | 11.3 |
| 2i | CH₂NHAc | CO₂CH₂C≡CH | 5.6 |
| 2q | CH₂OH | CO₂Me | 7.2 |
Key influences on stability from the data include:
OND reagents have been successfully explored for covalent modification of proteins like serum albumin (SA), a common macromolecular drug carrier [4]. The workflow for this application is illustrated below.
The workflow for using OND reagents in drug delivery, from reagent selection to cargo release.
OND diesters are readily synthesized in a single step.
This is the key "click" step for bioconjugation.
The foundational synthesis of ONDs and their subsequent, highly tunable reactions are summarized in the diagram below.
Synthetic pathways for ONDs and their application in functionalization and scaffold construction.
This one-step reaction between a furan and a dialkyl acetylenedicarboxylate is the most common and reliable method for preparing OND reagents [1].
This two-step sequence is the cornerstone of OND's application in drug delivery and bioconjugation [2] [1].
A recent communication describes a divergent synthesis to access complex phosphonate-containing scaffolds [3].
The half-life of the OND-thiol adduct, which dictates the release rate of a conjugated cargo, can be tuned over orders of magnitude by modifying the OND structure [2] [1]. The following table summarizes key structural effects.
| Factor | Substituent / Position | Effect on rDA Half-Life (Adduct Stability) | Experimental Half-Life Examples (in CDCl₃ at RT) |
|---|---|---|---|
| Electronics [2] | Electron-donating group (EDG) at 2-/5- position | Increases stability (longer half-life) | Methyl (2b): 2.3 days [1] |
| Electron-withdrawing group (EWG) at 2-/5- position | Decreases stability (shorter half-life) | Unsubstituted (2a): ~12 hours [1]; Aryl groups: 2-14 hours [2] | |
| Bridgehead Substituents [1] | Methyl group | Increases stability | Methyl (2b): 2.3 days vs. Unsubstituted (2a): ~12 hours [1] |
| Fluorinated groups (e.g., CF₃) | Greatly increases stability | Dansyl derivative with CF₃/CO₂Et (2r): 241 days [1] | |
| Ester Group (R²) [1] | Larger ester group (e.g., tert-butyl) | Slightly decreases stability | CH₂NHAc, CO₂But (2h): 11.3 days vs. CO₂Me (2f): 18.8 days [1] |
| Propargyl ester | More significantly decreases stability | CH₂NHAc, CO₂CH₂C≡CH (2i): 5.6 days [1] |
The OND platform is particularly valuable for creating tunable, cleavable linkages in biological settings.
The utility of Oxanorbornadienedicarboxylate (OND) reagents in drug delivery stems from a two-step process: an initial conjugate addition followed by a fragmentation reaction that releases the cargo [1].
A key advantage of OND linkers is that the starting OND itself is stable in aqueous solutions; the rDA fragmentation is only unlocked after the nucleophilic addition [1].
The diagram below illustrates this reaction workflow for creating and characterizing OND adducts.
OND synthesis, activation, and cargo release workflow.
The half-life of OND adducts can be tuned over a wide range (from under 1 hour to over 200 days) by modifying the R1 and R2 substituents, allowing precise control over cargo release profiles [1].
The table below summarizes how structural changes affect the stability of OND-thiol adducts.
| R1 Substituent | R2 Substituent | Approx. Half-Life | Key Influence |
|---|---|---|---|
| H | CO₂Me | 0.48 days | Baseline stability [1] |
| CH₃ | CO₂Me | 2.3 days | Bridgehead methyl increases stability [1] |
| CH₂NHDansyl | CO₂Me | 23.3 days | Bulky, electron-withdrawing R1 increases stability [1] |
| CH₂N(Me)Dansyl | CO₂Me | 4.7 days | N-methylation on R1 decreases stability [1] |
| CH₂NHAc | CO₂CH₂C≡CH | 5.6 days | Propargyl ester (R2) decreases stability [1] |
| CH₂NHDansyl | CF₃, CO₂Et | 241 days | Strong electron-withdrawing R2 greatly increases stability [1] |
For OND-amine adducts, the stability is generally higher than their thiol counterparts, with half-lives up to 15 times longer under the same conditions [1]. Furthermore, the rDA fragmentation of amine adducts can be acid-sensitive, with a stereochemically dependent acceleration of cycloreversion in acidic environments [1].
OND reagents are synthesized in a single, high-yielding step from inexpensive starting materials [1].
The tunable release profiles of OND linkers make them particularly useful for creating macromolecular prodrugs.
The 7-oxanorbornadiene structure incorporates a maleate moiety embedded within a bicyclic[2.2.1] framework. This architecture results in several key electronic properties [1]:
The following table summarizes the reaction kinetics and stability of selected OND derivatives with thiols [2]:
| OND Derivative | R¹ | R² | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) with Glutathione | Aqueous Stability (Half-Life, Days) |
|---|---|---|---|---|
| Dimethyl Ester 1 | H | CO₂Me | 104 | 9.3 |
| Diethyl Ester 2 | H | CO₂Et | 63.4 | 20.6 |
| Dipropargyl Ester 3 | H | CO₂CH₂C≡CH | 197 | 1.8 |
| Bridgehead Methyl 4 | Me | CO₂Me | 39.9 | 3.2 |
OND diesters are synthesized in a single step via a Diels-Alder reaction between a furan derivative and dialkyl acetylenedicarboxylate. The reaction is high-yielding and tolerates various substituents, including sulfonamides, amides, ureas, and alcohols [2].
The stability of OND-thiol adducts is tunable. A bridgehead methyl group can increase half-life, and fluorinated esters create extremely stable adducts [2]:
| Adduct | R¹ | R² | Half-Life (Days) |
|---|---|---|---|
| 2a | H | CO₂Me | 0.48 |
| 2b | Me | CO₂Me | 2.3 |
| 2c | CH₂NHDansyl | CO₂Me | 23.3 |
| 2r | CH₂NHDansyl | CF₃, CO₂Et | 241 |
Dipropargyl OND esters undergo a facile intramolecular [2+2+2] homo-Diels-Alder cycloaddition [1].
The core reactivity of ONDs in bioconjugation and release can be visualized as a two-step process: initial conjugate addition followed by retro-Diels-Alder fragmentation.
OND mechanism: conjugation and triggered release.
The OND platform is particularly valuable for creating tunable drug delivery systems from macromolecular carriers like serum albumin (SA) [2].
By selecting different OND coupling partners, the release half-life of a fluorescent cargo from serum albumins can be tuned from 40 minutes to 7 days at 37 °C, offering remarkable versatility for drug delivery applications [2].
The core reaction of 7-oxanorbornadienedicarboxylate (OND) reagents involves a conjugate addition followed by a retro-Diels-Alder (rDA) fragmentation, which is highly dependent on the stereochemistry of the initial adduct [1].
The following diagram illustrates this core reaction mechanism and its dependence on stereochemistry:
Diagram 1: The general mechanism of OND reactions, showing conjugate addition and triggered fragmentation.
The stability of OND adducts, measured by their half-life for rDA fragmentation, is tunable through strategic molecular modifications. The following table consolidates quantitative data on OND-thiol adduct stability from the search results [1].
Table 1: Stability of OND-Thiol Adducts (2a-2v) [1]
| Adduct | R1 Substituent | R2 Substituent | Half-life (Days, CDCl₃, RT) |
|---|---|---|---|
| 2a | H | CO₂Me | 0.48 ± 0.03 |
| 2b | Me | CO₂Me | 2.3 ± 0.1 |
| 2c | CH₂NHDansyl | CO₂Me | 23.3 ± 0.8 |
| 2d | CH₂N(Me)Dansyl | CO₂Me | 4.7 ± 0.4 |
| 2f | CH₂NHAc | CO₂Me | 18.8 ± 0.5 |
| 2g | CH₂NHAc | CO₂Et | 17.8 ± 0.7 |
| 2h | CH₂NHAc | CO₂ᵗBu | 11.3 ± 1.2 |
| 2i | CH₂NHAc | CO₂CH₂C≡CH | 5.6 ± 0.1 |
| 2o | CH₂NHCONHC₆H₅ | CO₂Me | 7.7 ± 0.6 |
| 2q | CH₂OH | CO₂Me | 7.2 ± 0.5 |
| 2r | CH₂NHDansyl | CF₃, CO₂Et | 241 ± 12 |
| 2s | CH₂NHDansyl | CF₃, CF₃ | 192 ± 10 |
Table 2: Stability of Unsymmetrical OND-Thiol Adducts (6a-6c) [1]
| Adduct | R1 Substituent | Regioisomer Ratio | Half-life (Hours, CDCl₃, RT) |
|---|---|---|---|
| 6a | Me | -- | <1 |
| 6b | CH₂NHDansyl | 2:1 | 1.9 ± 0.1 |
| 6c | CH₂NHCOC₆H₄pNO₂ | 1.3:1 | 3.1 ± 0.2 |
Key structure-stability relationships from the data include:
The following diagram and protocol outline the methodology for creating and analyzing OND adducts as described in the research.
Diagram 2: The experimental workflow for the synthesis and analysis of OND adducts.
Detailed Experimental Protocol:
The tunable stability of OND linkages makes them particularly useful for drug delivery. The research demonstrates their application in conjugating fluorescent cargo to serum albumin [1].
The most common and practical route to OND derivatives is via a Diels-Alder cycloaddition. Furan reacts with acetylenedicarboxylates, such as dimethyl acetylenedicarboxylate (DMAD), to provide dialkyl OND-2,3-dicarboxylates in a single, high-yielding step [1] [2]. These dicarboxylate derivatives are the most widely used in subsequent applications.
The OND system exhibits unusual reactivity for an alkene, often resembling that of electron-deficient alkynes. Its high reactivity is driven by ring strain and the electron-poor nature of the double bond [3]. The most significant reactions for its use as a synthetic building block are with thiols and organic azides.
The diagram above illustrates the two primary reaction pathways and their outcomes. The retro-Diels-Alder (rDA) fragmentation is particularly crucial, as it does not occur in the starting OND but is triggered by the initial addition of a nucleophile (thiol or amine). This makes OND an ideal candidate for creating degradable conjugates [2].
The combination of high aqueous stability and fast reaction with thiols makes OND dicarboxylates excellent reagents for bioconjugation, particularly for labeling proteins at cysteine residues [3]. The resulting adducts then undergo rDA fragmentation, releasing the cargo over a tunable period.
The half-life of OND-thiol adducts can be modulated by modifying the OND scaffold's substituents (R¹ and R²). The following table compiles experimental data for various adducts [2].
| Adduct | R¹ | R² | Half-life (Days) |
|---|---|---|---|
| 2a | H | CO₂Me | 0.48 ± 0.03 |
| 2b | Me | CO₂Me | 2.3 ± 0.1 |
| 2c | CH₂NHDansyl | CO₂Me | 23.3 ± 0.8 |
| 2d | CH₂N(Me)Dansyl | CO₂Me | 4.7 ± 0.4 |
| 2f | CH₂NHAc | CO₂Me | 18.8 ± 0.5 |
| 2g | CH₂NHAc | CO₂Et | 17.8 ± 0.7 |
| 2h | CH₂NHAc | CO₂tBu | 11.3 ± 1.2 |
| 2i | CH₂NHAc | CO₂CH₂C≡CH | 5.6 ± 0.1 |
| 2q | CH₂OH | CO₂Me | 7.2 ± 0.5 |
Key trends from the data show that bridgehead substitution (e.g., 2b vs. 2a) and N-methylation of amides (e.g., 2d vs. 2c) generally increase stability. Notably, propargyl esters (2i) are less stable due to an alternative, competing intramolecular [2+2+2] cycloaddition reaction [3] [2].
The following methodology is adapted from research on using OND reagents for drug delivery via serum albumin [2].
7-Oxanorbornadiene and its derivatives represent a valuable class of strained bicyclic compounds that serve as versatile intermediates in organic synthesis, particularly in pharmaceutical and materials science applications. The inherent ring strain in these molecules drives their reactivity in transition-metal-catalyzed ring-opening reactions, enabling the construction of complex molecular architectures with precise stereochemical control. Palladium-catalyzed ring-opening reactions of these substrates have emerged as particularly powerful transformations, allowing access to various functionalized cyclic compounds that serve as building blocks for bioactive molecules, natural products, and functional materials.
The reactivity of this compound derivatives stems from their strained bicyclic framework, which undergoes facile ring opening when subjected to appropriate palladium catalysts and nucleophilic partners. These transformations typically proceed through coordination-driven mechanisms where the palladium catalyst activates specific bonds within the bicyclic system, leading to selective cleavage and formation of new carbon-carbon or carbon-heteroatom bonds. The synthetic utility of these reactions is further enhanced by the ability to control regioselectivity and stereoselectivity through careful selection of catalyst systems, ligands, and reaction conditions, making them invaluable tools for synthetic chemists engaged in drug development and complex molecule synthesis.
The palladium-catalyzed arylative ring-opening of C1-substituted this compound derivatives with aryl iodides provides efficient access to highly substituted biphenyl derivatives, which are valuable scaffolds in pharmaceutical chemistry and materials science. The optimized reaction conditions require PdCl₂(PPh₃)₂ (10 mol%) as catalyst, ZnCl₂ as Lewis acid additive, triethylamine as base, and zinc powder as reductant in tetrahydrofuran (THF) solvent at elevated temperatures [1]. The reaction typically proceeds over 16-24 hours, yielding the corresponding ring-opened products with excellent regioselectivity.
This transformation exhibits remarkable functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aryl iodide coupling partner. The regioselectivity is consistently controlled, with the aryl group attaching exclusively to the olefin carbon positioned furthest from the C1 substituent of the norbornadiene framework. This selective outcome arises from a combination of steric and electronic factors that dictate the approach of the palladium-aryl intermediate during the ring-opening process [1].
The scope of this arylative ring-opening encompasses various C1-substituted 7-oxanorbornadienes and structurally diverse aryl iodides. Electron-donating substituents on the aryl iodide, such as methoxy and methyl groups, generally afford higher yields when positioned at the para position relative to the iodide (82-88% yield), while ortho-substituted variants experience steric hindrance, resulting in diminished yields (30-69%) [1]. Conversely, electron-withdrawing nitro-substituted aryl iodides exhibit different trends, with meta-substituted derivatives providing superior yields (88%) compared to their para (73%) and ortho (47%) counterparts.
Table 1: Optimization of Reaction Conditions for Arylative Ring-Opening
| Entry | Catalyst | Solvent | Lewis Acid | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | THF | ZnCl₂ | 65 | 9 |
| 2 | Pd(OAc)₂, Ph₃P | THF | ZnCl₂ | 17 | 48 |
| 3 | Pd(PPh₃)₄ | THF | ZnCl₂ | 19 | 58 |
| 4 | PdCl₂(PPh₃)₂ | THF | ZnCl₂ | 16 | 88 |
| 5 | PdCl₂(PPh₃)₂ | hexanes | ZnCl₂ | 16 | 0 |
| 6 | PdCl₂(PPh₃)₂ | methanol | ZnCl₂ | 15 | 25 |
| 7 | PdCl₂(PPh₃)₂ | DCM | ZnCl₂ | 16 | 61 |
| 8 | PdCl₂(PPh₃)₂ | toluene | ZnCl₂ | 22 | 73 |
| 9 | PdCl₂(PPh₃)₂ | DMF | ZnCl₂ | 15 | 85 |
The reaction mechanism is proposed to initiate with oxidative addition of the aryl iodide to palladium(0), followed by coordination to the norbornadiene olefin. Subsequent migratory insertion and β-oxygen elimination steps lead to ring opening and formation of the observed regiodefined products. The essential role of the zinc additive likely involves facilitating the transmetalation or serving as a reductant to maintain the palladium in its active oxidation state throughout the catalytic cycle [1].
The palladium-catalyzed ring-opening of cyclopropanated 7-oxabenzonorbornadienes with alcohol nucleophiles represents a specialized transformation that proceeds through a distinct mechanistic pathway compared to non-cyclopropanated substrates. This method provides efficient access to substituted naphthalene derivatives through a ring-opening/aromatization sequence. The optimal catalytic system employs PdCl₂(CH₃CN)₂ (10 mol%) in methanol as both solvent and nucleophile at elevated temperatures (65°C), achieving yields up to 92% [2].
A critical aspect of this transformation is the essential requirement for palladium(II) catalysts without phosphine ligands. Screening various catalysts revealed that palladium(0) complexes such as Pd(PPh₃)₄, Pd₂(dba)₃, and Pd/C were completely inactive, recovering starting material quantitatively. Similarly, palladium(II) catalysts coordinated with phosphine ligands (PdCl₂(PPh₃)₂) also failed to promote the reaction. Among the effective palladium(II) catalysts, PdCl₂(CH₃CN)₂ offered optimal performance with complete conversion within 24 hours [2].
The alcohol scope for this transformation encompasses primary, secondary, and tertiary alcohols, with reactivity trends reflecting the nucleophilicity and steric demands of the alcohol partner. Primary alcohols generally provide superior yields compared to more sterically hindered secondary and tertiary analogs. The reaction tolerates various substituents on the cyclopropanated oxabenzonorbornadiene framework, including electron-donating and electron-withdrawing groups. For unsymmetrical C1-substituted substrates, the process exhibits excellent regioselectivity, forming exclusively a single regioisomer in all cases examined [2].
Table 2: Optimization of Alkoxy Ring-Opening Conditions
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | MeOH | 65 | 144 | 0 |
| 2 | Pd₂(dba)₃ | MeOH | 65 | 144 | 0 |
| 3 | Pd/C | MeOH | 65 | 144 | 0 |
| 4 | Pd(OAc)₂ | MeOH | 65 | 72 | 0 |
| 5 | PdCl₂(PPh₃)₂ | MeOH | 65 | 72 | 0 |
| 6 | PdCl₂(CH₃CN)₂ | MeOH | 65 | 24 | 89 |
| 7 | PdCl₂(CH₃CN)₂ | toluene | 65 | 24 | 92 |
| 8 | PdCl₂(CH₃CN)₂ | THF | 65 | 24 | 77-85 |
| 9 | PdCl₂(CH₃CN)₂ | MeOH | 40 | 72 | 70 |
Solvent screening revealed that polar protic and aromatic solvents generally support the reaction most effectively, with methanol and toluene providing the highest yields (89-92%). Polar aprotic solvents like DMSO, DMF, and acetonitrile resulted in minimal conversion, highlighting the importance of solvent selection in this transformation. Reducing the catalyst loading from 10 mol% to 5 mol% significantly diminished the yield (27%), while further reduction to 2 mol% completely shut down the reaction, establishing 10 mol% as the optimal catalyst loading [2].
A recently developed palladium-catalyzed tandem reaction enables the stereocontrolled ring-opening of 7-oxabenzonorbornadienes with organic carboxylic acids to access cis-1,2-dihydro-naphthyl derivatives with excellent diastereocontrol. This method provides modular access to stereodefined dihydronaphthalene scaffolds that serve as valuable intermediates in the synthesis of biologically active compounds. The reaction proceeds under mild conditions with moderate to good yields and exhibits broad functional group compatibility [3].
The transformation is proposed to proceed through a sequence comprising syn acylpalladation, migratory insertion, and diastereoselective β-oxygen elimination steps. The stereochemical outcome, favoring the cis-configured product, is dictated by the conformational constraints of the bicyclic system during the ring-opening event. This methodology complements existing approaches by offering a direct route to cis-fused ring systems that are prevalent in natural products and pharmaceutical agents [3].
The products derived from this carboxylate ring-opening reaction represent valuable building blocks for further elaboration, featuring both the retained dihydronaphthalene core and the newly introduced ester functionality. The cis-ring fusion imparts specific conformational constraints that can be exploited in subsequent cyclization or functionalization steps, enhancing the utility of this method for constructing complex molecular architectures. Applications include the synthesis of pharmaceutically relevant scaffolds and natural product analogs that incorporate the dihydronaphthalene motif as a central structural element [3].
Table 3: Comparison of Palladium-Catalyzed Ring-Opening Methodologies
| Reaction Type | Optimal Catalyst | Nucleophile | Key Additives | Solvent | Temperature | Selectivity | Product Type |
|---|---|---|---|---|---|---|---|
| Arylative | PdCl₂(PPh₃)₂ | Aryl iodides | ZnCl₂, Zn, Et₃N | THF | ~65°C | Regioselective | Biphenyl derivatives |
| Alkoxy | PdCl₂(CH₃CN)₂ | Alcohols | None | MeOH | 65°C | Regioselective | Naphthalenes |
| Carboxylate | Pd(0)/phosphine | Carboxylic acids | Base | Not specified | Mild | Diastereoselective | cis-1,2-Dihydronaphthyl esters |
The comparative analysis of these methodologies reveals how catalyst selection profoundly influences the reaction pathway and product distribution. Palladium(II) catalysts without phosphine ligands favor pathways involving aromatization, as observed in the alkoxy ring-opening of cyclopropanated substrates. In contrast, palladium(0) or phosphine-ligated palladium(II) complexes promote stereocontrolled ring-opening without aromatization, preserving the dihydronaphthalene core structure. Similarly, the nature of the nucleophile partner significantly impacts the reaction outcome, with carbon-based nucleophiles (aryl iodides) enabling direct functionalization, while oxygen-based nucleophiles (alcohols, carboxylic acids) introduce heteroatom functionalities [1] [2] [3].
All reactions should be conducted under an inert atmosphere using standard Schlenk techniques or a glovebox. Anhydrous solvents must be employed for the arylative and alkoxy ring-opening reactions, while reagent-grade solvents may be used for the carboxylate variant. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS analysis. Purification typically involves flash column chromatography on silica gel with appropriate eluent systems. Analytical data (NMR, MS) should be obtained to confirm product identity and purity.
In a flame-dried Schlenk tube under nitrogen atmosphere, combine C1-substituted this compound (1.0 equiv), aryl iodide (1.2 equiv), PdCl₂(PPh₃)₂ (10 mol%), and ZnCl₂ (1.5 equiv).
Add anhydrous THF (0.1 M concentration relative to norbornadiene) followed by triethylamine (2.0 equiv) and zinc powder (2.0 equiv).
Heat the reaction mixture at 65°C with vigorous stirring for 16-24 hours.
Monitor reaction progress by TLC or LC-MS. Upon completion, cool to room temperature and dilute with ethyl acetate.
Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the pure ring-opened product [1].
Charge an oven-dried reaction vessel with cyclopropanated 7-oxabenzonorbornadiene (1.0 equiv) and PdCl₂(CH₃CN)₂ (10 mol%).
Add the alcohol nucleophile (neat if methanol, or as a solution in toluene if using other alcohols) to achieve a 0.1-0.5 M concentration.
Heat the reaction mixture at 65°C with stirring for 24-48 hours.
Monitor by TLC. Upon completion, cool to room temperature and concentrate under reduced pressure.
Purify the residue by flash column chromatography to obtain the naphthalene derivative [2].
The following diagram illustrates the general mechanistic workflow for palladium-catalyzed ring-opening reactions of 7-oxanorbornadienes, highlighting key intermediates and selectivity-determining steps:
The mechanistic pathway initiates with oxidative addition of the electrophilic partner (e.g., aryl iodide) to palladium(0), followed by coordination to the bicyclic olefin. Migratory insertion then occurs, with the regiochemistry dictated by steric and electronic factors. The β-oxygen elimination step serves as the selectivity-determining stage, where the ligand environment around palladium controls the stereochemical outcome. Chiral cyclopentadienyl ligands promote cis-β-elimination, while achiral Cp* ligands favor trans-β-elimination, enabling diastereodivergent synthesis from the same starting materials [4] [5].
Low Conversion: Ensure rigorous exclusion of oxygen and moisture, particularly for reactions employing zinc additives. Freshly activated molecular sieves may be added for moisture-sensitive variants.
Poor Regioselectivity: Verify the substitution pattern of the norbornadiene substrate. C1-substitution is crucial for achieving high regiocontrol. Consider adjusting the steric bulk of ligands to enhance selectivity.
Catalyst Deactivation: Palladium black formation indicates catalyst decomposition. Maintain inert atmosphere and consider gradual addition of reductant in arylative reactions to sustain the active catalytic species.
Product Stability: Some ring-opened products, particularly dihydronaphthalenes, may be sensitive to oxidation. Conduct purification under nitrogen atmosphere and store products under inert gas at reduced temperatures.
The ring-opened products derived from these methodologies serve as versatile intermediates for pharmaceutical synthesis. Biphenyl derivatives accessed through arylative ring-opening represent privileged scaffolds in medicinal chemistry, featuring in angiotensin II receptor blockers and various kinase inhibitors. Dihydronaphthalene cores constructed via carboxylate ring-opening appear in natural product frameworks and bioactive molecules, including serotonin reuptake inhibitors and estrogen receptor modulators. The ability to incorporate diverse functionality while controlling stereochemistry makes these transformations particularly valuable for constructing structure-activity relationship (SAR) libraries during drug optimization campaigns [1] [2] [3].
Palladium-catalyzed ring-opening reactions of this compound derivatives constitute powerful synthetic tools that enable efficient access to diverse molecular architectures with control over regiochemistry and stereochemistry. The methodologies reviewed herein provide practical synthetic routes to valuable building blocks for medicinal chemistry and materials science. Future developments in this area will likely focus on expanding substrate scope, enhancing sustainability through reduced catalyst loadings, and developing catalytic asymmetric variants to access enantioenriched products directly. The integration of these transformations with continuous flow technology and their application to late-stage functionalization of complex molecules represent additional frontiers for further methodological advancement.
The palladium-catalyzed ring-opening reactions of oxanorbornadiene derivatives with aryl iodides represent a powerful synthetic methodology for constructing complex molecular architectures with exceptional regioselectivity control. These transformations enable efficient access to highly substituted biphenyl derivatives and related structures that serve as key intermediates in pharmaceutical synthesis and materials science. The strategic importance of these reactions lies in their ability to convert readily available bicyclic substrates into valuable acyclic compounds with precise stereochemical outcomes, making them particularly valuable for drug development applications where specific substitution patterns are often required for biological activity.
The 7-oxanorbornadiene scaffold possesses unique reactivity characteristics due to its strained bicyclic framework, which undergoes selective cleavage in the presence of palladium catalysts and appropriate reagents. These reactions typically proceed with complete regioselectivity, producing only one of two possible regioisomers, which is crucial for synthetic efficiency in complex molecule assembly. The products of these transformations, particularly phthalate derivatives, have demonstrated significant utility as intermediates in the synthesis of biologically active agents, including the anthracyclinone framework found in daunomycinone, an important antitumor antibiotic [1]. Beyond pharmaceutical applications, these compounds find use in diverse areas such as polymer science, where they function as plasticizers, and in the development of functional materials for cosmetics and coatings [1].
The palladium-catalyzed ring-opening reactions of oxanorbornadienes with aryl iodides follow a well-defined mechanistic pathway that accounts for the observed high regioselectivity and stereochemical outcomes. The process initiates with oxidative addition of an aryl iodide to a Pd(0) species, generating an aryl-palladium(II) intermediate. This complex then coordinates to the oxanorbornadiene substrate, with the steric and electronic properties of the bridgehead substituents directing the regiochemical trajectory of the subsequent carbonetallation step.
Coordination and Insertion: The aryl-palladium complex approaches the oxanorbornadiene system, preferentially coordinating to the less sterically hindered olefin carbon. In C1-substituted derivatives, this results in exclusive addition to the carbon atom furthest from the C1 substituent, leading to regioselective ring opening [1]. This selectivity persists regardless of the electronic nature of the C1 substituent, though electron-donating groups typically enhance reaction yields compared to their electron-withdrawing counterparts.
Ring Opening and Elimination: Following carbonetallation, the bicyclic framework undergoes strain-relieving ring opening, facilitated by coordination of the oxygen atom to Lewis acid additives such as ZnCl₂. The resulting palladium enolate then undergoes β-hydride elimination or dehydration to yield the observed unsaturated products. In some cases, the initial ring-opened intermediate may be trapped by additional reagents in the reaction mixture, enabling further functionalization.
The mechanistic pathway ensures that only a single regioisomer is formed throughout the transformation, with the aryl group consistently adding to the olefin carbon positioned distally to the C1 substituent. This stereochemical predictability makes these reactions particularly valuable for synthetic planning, as illustrated in the following mechanism and workflow diagrams:
Figure 1: Catalytic cycle illustrating the key steps in the palladium-catalyzed regioselective ring-opening reaction of oxanorbornadiene with aryl iodides
Extensive optimization studies have identified critical parameters that significantly influence the efficiency and selectivity of oxanorbornadiene ring-opening reactions. The systematic evaluation of these variables has established a standardized set of conditions that ensure reproducible high yields and regioselectivity across diverse substrate combinations.
The choice of palladium catalyst profoundly impacts both reaction rate and product yield. Comparative studies have revealed that PdCl₂(PPh₃)₂ provides optimal performance, significantly outperforming alternative catalysts such as Pd(OAc)₂ or Pd(PPh₃)₄ [1]. This catalyst combination facilitates efficient oxidative addition while maintaining stability throughout the catalytic cycle. The solvent environment similarly exerts substantial influence, with polar aprotic solvents consistently delivering superior results. Specifically, tetrahydrofuran (THF) has been identified as the optimal solvent, though N,N-dimethylformamide (DMF) also provides satisfactory outcomes [1].
Table 1: Optimization of Catalytic System and Reaction Conditions
| Parameter | Variation | Yield (%) | Reaction Time (h) | Key Observations |
|---|---|---|---|---|
| Catalyst | Pd(OAc)₂ | 9 | 65 | Slow reaction rate |
| Pd(OAc)₂ + PPh₃ | 48 | 17 | Improved with ligand | |
| Pd(PPh₃)₄ | 58 | 19 | Moderate yield | |
| PdCl₂(PPh₃)₂ | 88 | 16 | Optimal catalyst | |
| Solvent | Hexanes | 0 | 16 | No conversion |
| Methanol | 25 | 15 | Polar protic inferior | |
| DCM | 61 | 16 | Moderate yield | |
| Toluene | 73 | 22 | Good yield | |
| DMF | 85 | 15 | Very good yield | |
| THF | 88 | 16 | Optimal solvent | |
| Lewis Acid | FeCl₃ | 22 | 16 | Low yield |
| AlCl₃ | 29 | 16 | Low yield | |
| ZrCl₄ | 47 | 16 | Moderate yield | |
| ZnI₂ | 48 | 16 | Moderate yield | |
| CuCl₂ | 85 | 18 | Very good yield | |
| ZnCl₂ | 88 | 16 | Optimal additive |
The incorporation of Lewis acid additives markedly enhances reaction efficiency by facilitating oxygen coordination and subsequent ring opening. Among various options screened, ZnCl₂ has proven most effective, although CuCl₂ also delivers comparable results in many instances [1]. Additionally, the presence of zinc powder and triethylamine is essential for promoting the reduction of Pd(II) to the active Pd(0) species and for maintaining appropriate reaction pH. Electronic characteristics of both the oxanorbornadiene substrate and aryl iodide coupling partner significantly influence reaction outcomes. Electron-donating substituents on the aryl iodide generally correlate with improved yields, while steric hindrance near the reaction site, particularly in ortho-substituted aryl iodides, typically diminishes efficiency [1].
Materials and Reagents:
Equipment Setup:
Step-by-Step Procedure:
Reaction Setup: Charge a dried 25 mL round-bottom flask containing a magnetic stir bar with oxanorbornadiene substrate (0.5 mmol), aryl iodide (0.6 mmol), PdCl₂(PPh₃)₂ (0.025 mmol, 17.5 mg), ZnCl₂ (0.75 mmol, 102 mg), zinc powder (1.0 mmol, 65 mg), and triethylamine (1.5 mmol, 209 μL).
Solvent Addition: Under a nitrogen atmosphere, add anhydrous THF (10 mL) via syringe, ensuring all solid components are fully immersed. The reaction mixture will typically appear as a heterogeneous yellow-orange suspension.
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to 65-70°C with vigorous stirring. Monitor reaction progress by TLC analysis (typically hexanes/ethyl acetate 4:1 as eluent) at 2-hour intervals.
Workup Procedure: After complete consumption of the starting material (typically 16-22 hours, confirmed by TLC), cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and transfer to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl solution (15 mL), water (15 mL), and brine (15 mL).
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash chromatography on silica gel using a hexanes/ethyl acetate gradient (typically 20:1 to 5:1) to obtain the pure ring-opened product.
Troubleshooting Notes:
Specialized Application: This single-pot procedure enables simultaneous ortho-silylation of aryl iodides and arylsilylation of oxanorbornadiene, providing access to valuable (Z)-β-substituted vinylsilanes with exclusive selectivity [2].
Reaction Setup:
Procedure: Combine all components in a sealed tube under nitrogen atmosphere. Heat at 80-90°C for 12-16 hours. Monitor by TLC or GC-MS for completion. Workup involves extraction with ether, washing with water, and purification by flash chromatography. This atom-economical approach demonstrates broad functional group tolerance and excellent stereoselectivity [2].
The following workflow summarizes the key experimental stages:
Figure 2: Experimental workflow for the regioselective ring-opening reaction of oxanorbornadiene with aryl iodides
The palladium-catalyzed ring-opening reaction demonstrates considerable versatility across diverse oxanorbornadiene substrates and aryl iodide coupling partners. Systematic investigation of substrate scope has delineated both the capabilities and constraints of this methodology, providing guidance for synthetic applications.
Electronic and steric properties of the aryl iodide coupling partner significantly influence reaction efficiency. Electron-donating substituents in the para position generally afford superior yields, while ortho-substitution typically diminishes efficiency due to increased steric hindrance at the site of palladium insertion [1].
Table 2: Reaction Scope with Various Aryl Iodides
| Entry | Aryl Iodide Substituent | Position | Yield (%) | Reaction Time (h) | Notes |
|---|---|---|---|---|---|
| 1 | OMe | para | 88 | 16 | Highest yielding electron-donating group |
| 2 | OMe | meta | 62 | 17 | Moderate yield |
| 3 | OMe | ortho | 69 | 17 | Good yield despite ortho position |
| 4 | Me | para | 82 | 16 | Excellent yield with alkyl substituent |
| 5 | Me | meta | 79 | 16 | Very good yield |
| 6 | Me | ortho | 30 | 19 | Significant steric hindrance |
| 7 | NO₂ | para | 73 | 16 | Good yield with electron-withdrawing group |
| 8 | NO₂ | meta | 88 | 16 | Highest yield for nitro series |
| 9 | NO₂ | ortho | 47 | 19 | Moderate yield with steric hindrance |
The nature of substituents on the oxanorbornadiene scaffold profoundly impacts reaction outcomes. Bridgehead substitution introduces steric and electronic biases that influence both reactivity and regioselectivity. Increasing steric bulk at the bridgehead carbon generally correlates with diminished yields, though regioselectivity remains consistently high across all variants [1]. Additionally, the electronic character of C1 substituents modulates reaction efficiency, with electron-donating groups typically enhancing yields relative to electron-withdrawing alternatives.
The methodology extends beyond simple ring-opening processes to encompass more complex transformations. For instance, ortho-thiolation reactions enabled by sulfenamide electrophiles demonstrate exceptional functional group tolerance, accommodating substrates bearing sensitive motifs such as aryl chlorides, bromides, Weinreb amides, and various heterocyclic systems [3]. Similarly, the silylation/arylsilylation domino process displays broad applicability across diverse aryl iodide partners, including those with sterically encumbered ortho substituents [2].
The regioselective ring-opening reactions of oxanorbornadienes with aryl iodides provide efficient access to molecular scaffolds with direct relevance to pharmaceutical development and materials science. The highly substituted biphenyl derivatives obtained through these transformations constitute valuable intermediates for constructing biologically active compounds, including the anthracyclinone framework found in clinically important antitumor agents such as daunomycinone [1].
The ortho-thiolation methodology enables efficient installation of sulfur functionalities at specific arene positions, providing versatile handles for further derivatization through selective oxidation to sulfoxides or sulfones, or through participation in subsequent cyclization reactions [3]. This approach is particularly valuable in medicinal chemistry, where aromatic sulfur compounds frequently appear in drug molecules and where precise control over substitution patterns is essential for optimizing pharmacological properties.
The vinylsilane and vinylstannane products accessible through related procecures serve as valuable intermediates for cross-coupling reactions and other transformations, further expanding their synthetic utility [2]. The exceptional regio- and stereoselectivity of these methods, combined with their compatibility with diverse functional groups, renders them particularly advantageous for late-stage functionalization strategies in complex molecule synthesis.
The palladium-catalyzed regioselective reactions of oxanorbornadiene with aryl iodides represent robust and versatile methodologies for constructing complex molecular architectures with precise stereochemical control. The optimized conditions detailed in these Application Notes and Protocols provide synthetic chemists with reliable procedures for implementing these transformations in both discovery-focused and process-oriented settings. The continuing evolution of these reactions, including recent developments in ortho-functionalization strategies, promises to further expand their utility in pharmaceutical synthesis and drug development applications.
The oxanorbornadiene (OND) scaffold provides a unique cleavable linker system that operates through a two-step sequence: a rapid thiol-mediated Michael addition followed by a rate-determining retro-Diels-Alder (rDA) fragmentation. This sequence enables the controlled release of cargo molecules in applications ranging from drug delivery to materials science [1] [2]. The OND linker is highly electrophilic, reacting selectively with thiols (e.g., cysteine residues in proteins) over other nucleophiles like amines, though amine adducts can also be formed with distinct, often slower, fragmentation kinetics [2]. Upon thiol addition, the resulting oxanorbornene adduct undergoes an rDA reaction, fragmenting into a furan derivative and a thiomaleate, the latter of which can be tethered to the cargo of interest [1] [2]. A significant advantage of the OND system is the tunability of its release kinetics, with adduct half-lives spanning from minutes to months, achievable through strategic substitution of the furan core [1].
The workflow below illustrates the mechanism and a typical experimental process for studying these linkers.
The fragmentation rate of the OND-thiol adduct is highly dependent on the electronic nature and position of substituents on the furan component of the original OND.
| OND Adduct | R1 Substituent | R2 Substituent | Half-Life (Days) |
|---|---|---|---|
| 2a | H | CO₂Me | 0.48 ± 0.03 |
| 2b | Me | CO₂Me | 2.3 ± 0.1 |
| 2c | CH₂NHDansyl | CO₂Me | 23.3 ± 0.8 |
| 2d | CH₂N(Me)Dansyl | CO₂Me | 4.7 ± 0.4 |
| 2q | CH₂OH | CO₂Me | 7.2 ± 0.5 |
| 2r | CH₂NHDansyl | CF₃, CO₂Et | 241 ± 12 |
| Furan Substitution Pattern | Key Substituent | Electronic Effect | Relative rDA Rate |
|---|---|---|---|
| 2,5-Disubstitution | e.g., Ph (Electron-Donating) | Stabilizes +ve charge in TS | Fastest (Half-life: hours) |
| 2,5-Disubstitution | e.g., CF₃ (Electron-Withdrawing) | Destabilizes +ve charge in TS | Slowest (Half-life: >1 month) |
| 2,3- or 2,4-Disubstitution | Methyl, Benzyl | Moderate steric/electronic effects | Intermediate (Half-life: 2-4 days) |
| 3,4-Disubstitution | Various | Minimal electronic influence | Slow (Similar to 2,3) |
This protocol is adapted from procedures used to generate the data in Table 1 [2].
Materials:
Procedure:
This protocol outlines the conjugation of an OND linker to a protein via a cysteine residue and subsequent cargo release, as demonstrated with Bovine Serum Albumin (BSA) [2].
Materials:
Procedure:
Density Functional Theory (DFT) calculations have proven highly effective in predicting OND rDA rates, providing an excellent correlation with experimental data [1].
Key Design Principles:
The OND linker system's tunability makes it suitable for diverse applications.
Oxanorbornadiene (OND) derivatives represent an innovative class of cleavable linkers that have gained significant attention in targeted drug delivery applications due to their unique mechanistic properties and tunable release kinetics. These linkers operate through a sequential mechanism involving initial conjugate addition of nucleophiles followed by retro-Diels-Alder (rDA) fragmentation, enabling controlled release of therapeutic payloads under physiological conditions. The fundamental advantage of OND linkers lies in their exceptional versatility – their fragmentation rates can be precisely modulated over a wide temporal range (from hours to months) through strategic molecular design, allowing researchers to tailor drug release profiles to specific therapeutic requirements [1] [2].
Unlike many conventional cleavable linkers that rely on specific environmental triggers such as pH changes or enzymatic activity, OND-based linkers undergo fragmentation through a first-order kinetic process that is largely insensitive to physiological variables like pH and solvent composition. This predictable release behavior makes OND technology particularly valuable for applications requiring precise temporal control over drug release, including antibody-drug conjugates (ADCs), albumin-based drug delivery systems, and tunable hydrogel matrices [1] [2] [3]. Additionally, OND linkers demonstrate remarkable functional group compatibility and can be synthesized in a straightforward manner from commercially available furans and acetylenedicarboxylates, facilitating their adoption across various drug delivery platforms.
The OND cleavage mechanism proceeds through two distinct, sequential steps that enable controlled release of therapeutic payloads:
Step 1: Conjugate Addition: The OND system, being a potent Michael acceptor, undergoes rapid nucleophilic attack by thiol groups (such as cysteine-34 in serum albumin) or amine groups present in biological systems. This addition reaction occurs preferentially on the less sterically hindered exo-face of the [2.2.1]-bicyclic system, producing a stable oxanorbornene adduct. The second-order rate constants for thiol addition are comparable to those of conventional maleimides (approximately 10-100 M⁻¹s⁻¹ with glutathione at pH 7), ensuring efficient conjugation under physiological conditions [2].
Step 2: Retro-Diels-Alder Fragmentation: Following conjugate addition, the oxanorbornene adduct undergoes a first-order retro-Diels-Alder (rDA) reaction, resulting in cleavage of the linker and release of the payload. This step proceeds with first-order kinetics and produces two fragments: the original furan derivative and a thiomaleate (when triggered by thiols) or aminomaleate (when triggered by amines) containing the released cargo [1] [2].
Table 1: Comparative Reaction Kinetics of OND Linkers with Different Nucleophiles
| Nucleophile Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Reactivity | Adduct Half-Life Range |
|---|---|---|---|
| Thiols (e.g., cysteine) | 10-100 (with glutathione, pH 7) | High | 40 minutes - 7 days (37°C) |
| Primary amines | ~100-fold slower than thiols | Moderate | Up to 15× longer than thiol adducts |
| Secondary amines | Not reported | Low | Not systematically studied |
The critical feature of this mechanism is that the rDA fragmentation only occurs efficiently after the initial conjugate addition, meaning the starting OND reagents remain stable in biological fluids until encountering an appropriate nucleophilic trigger [2]. This sequential activation mechanism provides an important safety advantage by minimizing premature payload release during systemic circulation.
The fragmentation kinetics of OND linkers can be systematically modulated through strategic structural modifications, particularly at the bridgehead positions and through substitution on the furan ring:
Bridgehead Substitutions: Introduction of alkyl groups at bridgehead positions significantly enhances adduct stability. For instance, a single methyl group at the bridgehead (compound 2b) increases the half-life from approximately 12 hours (unsubstituted 2a) to 2.3 days—representing a 5-fold stabilization effect [2]. Bulkier aromatic substituents at bridgehead positions generally accelerate the rDA process, with half-lives ranging from 2-14 hours observed for aryl-substituted analogues [1].
Furan Ring Substitutions: Electronic effects at the 2- and 5-positions of the furan ring profoundly influence fragmentation rates. Electron-donating groups at these positions stabilize the developing positive charge in the rDA transition state, thereby reducing the activation barrier and accelerating cleavage. Conversely, electron-withdrawing groups (particularly fluorinated substituents) dramatically increase adduct stability. The 5-fluoro derivative (compound 21) exhibited remarkable stability with negligible cleavage observed after one month at room temperature [1].
Ester Modifications: Variations in the ester groups of the dicarboxylate moiety impart more subtle effects on stability. While dimethyl esters provide a reference point, more sterically hindered esters (e.g., tert-butyl) or propargyl esters can modulate half-lives by approximately 2-3 fold [2].
Table 2: Experimentally Determined Half-Lives of Selected OND-Thiol Adducts
| OND Compound | Key Structural Features | Half-Life (Days, RT) | Relative Rate vs 2a |
|---|---|---|---|
| 2a | Unsubstituted parent compound | 0.48 ± 0.03 | 1.0× (reference) |
| 2b | Bridgehead methyl group | 2.3 ± 0.1 | 0.21× |
| 2c | Furfurylamine with dansyl | 23.3 ± 0.8 | 0.021× |
| 2d | N-methylated dansyl derivative | 4.7 ± 0.4 | 0.10× |
| 2j | p-Nitrobenzamide with ethyl ester | 19.8 ± 0.3 | 0.024× |
| 2r | Trifluoromethyl substitution | 241 ± 12 | 0.0020× |
| 21 | 5-Fluoro substitution | >30 (negligible cleavage) | <0.016× |
The correlation between electronic properties and fragmentation rates follows a linear free energy relationship with Hammett σ⁺ constants, confirming the importance of transition state stabilization through electronic effects [1]. Computational studies using density functional theory (SMD(chloroform)-M06-2X-D3/6-311+G(d,p) level) have provided excellent correlation with experimental measurements across three orders of magnitude in cycloreversion rate, enabling predictive design of OND linkers with desired release characteristics [1].
Protocol 1: General Procedure for OND Synthesis via Diels-Alder Cycloaddition
Materials: Substituted furan derivative, dialkyl acetylenedicarboxylate, anhydrous solvent (acetonitrile, dichloromethane, or toluene), rotary evaporator, flash chromatography equipment.
Procedure:
Notes:
Protocol 2: Thiol-Mediated Conjugation to Serum Albumin
Materials: OND-linker payload conjugate, serum albumin (bovine or human), phosphate buffered saline (PBS, pH 7.4), size exclusion chromatography columns (e.g., PD-10), β-mercaptoethanol (optional, for thiol-depleted controls).
Procedure:
Notes:
Protocol 3: Determination of rDA Fragmentation Kinetics by ( ^1H ) NMR
Materials: OND-thiol or OND-amine adduct, deuterated solvent (CDCl₃, CD₃OD, or D₂O-based buffers), NMR tube, NMR spectrometer.
Procedure:
Notes:
OND technology has been successfully implemented for endogenous albumin targeting, creating circulating drug depots without requiring ex vivo conjugation. In a proof-of-concept study, ONDs bearing gadolinium chelates as model cargos were administered to rodent models and demonstrated efficient conjugation to circulating serum albumin [3]. The approach mirrors the clinical strategy employed by Aldoxorubicin (in Phase III trials), which targets cysteine-34 of endogenous albumin, but with the advantage of tunable release kinetics rather than acid-dependent hydrolysis [3].
Key findings from these studies include:
This approach leverages the natural longevity of serum albumin (19-day circulation half-life in humans) and its accumulation at sites of inflammation and tumors, providing passive targeting capabilities while maintaining controlled release through the OND linker chemistry.
Recent applications have demonstrated the utility of OND linkers for lymphatic-directed therapy, particularly for immune modulation. The two-stage release mechanism enables efficient lymphatic delivery after subcutaneous administration, with payload release timed to coincide with optimal lymphatic distribution [4].
The OND platform facilitates improved lymphatic delivery and access of small and medium-sized molecules to lymphocyte subpopulations that are poorly accessed with conventional drug formulations. Studies have reported significant increases in both the total number of LN-resident cells receiving the cargo and the delivered dose to those cells, with timing controlled by the half-life of intralymphatic release [4].
Table 3: Comparison of OND Linkers with Other Cleavable Linker Technologies
| Linker Type | Cleavage Mechanism | Tunability | Stability in Circulation | Release Trigger |
|---|---|---|---|---|
| OND linkers | Retro-Diels-Alder after conjugate addition | High (hours to months) | Excellent | Thiol/amine addition + thermal activation |
| Hydrazone linkers | Acid-catalyzed hydrolysis | Limited | Moderate (pH-dependent) | Low pH (endosomes/lysosomes) |
| Disulfide linkers | Thiol-disulfide exchange | Moderate | Variable (thiol-dependent) | High glutathione levels |
| Peptide linkers | Enzymatic cleavage | Low to moderate | Good | Specific proteases (e.g., cathepsin B) |
| Azanorbornadienes (ZNDs) | Retro-Diels-Alder after conjugate addition | Moderate | Good | Thiol/amine addition |
Low Conjugation Efficiency: If conjugation to protein carriers is inefficient, consider increasing the equivalents of OND reagent (up to 3-5 equiv relative to protein), extending reaction time (up to 2 hours), or adding minimal organic co-solvent (DMSO or DMF <10%) to improve solubility of hydrophobic OND derivatives [2] [3].
Unexpectedly Fast Release: If fragmentation occurs too rapidly for the intended application, incorporate stabilizing substituents such as bridgehead alkyl groups, furan 2,5-dialkyl substitutions, or electron-withdrawing groups (particularly fluorinated moieties) to increase half-life [1] [2].
Premature Release During Storage: OND reagents themselves are generally stable in aqueous solutions at physiological pH. If premature release is observed, ensure that nucleophiles (especially thiols) are excluded from formulation buffers and consider preparing fresh solutions immediately before use [2].
Proper characterization of OND conjugates requires multiple complementary analytical approaches:
Mass Spectrometry: LC-MS and MALDI-TOF are essential for confirming conjugate formation and determining drug-to-antibody ratios (DAR) for protein conjugates. Look for the characteristic mass increase corresponding to the conjugated payload.
Chromatographic Methods: Size exclusion chromatography with dual detection (UV-Vis for protein, specific detection for payload) allows quantification of conjugation efficiency and detection of free payload [3].
Spectroscopic Techniques: ( ^1H ) NMR remains the gold standard for kinetic studies of rDA fragmentation, while UV-Vis spectroscopy can be used for real-time monitoring if the payload or fragmentation products have distinctive spectral signatures [1] [2].
OND-based cleavable linkers represent a versatile and tunable platform for controlled drug delivery with distinct advantages over conventional cleavable linker technologies. Their predictable first-order release kinetics, wide tunability, and compatibility with biological systems make them particularly valuable for applications requiring precise temporal control over drug release. The well-established structure-activity relationships enable rational design of linkers with desired release profiles, while the straightforward synthetic procedures facilitate their implementation in various drug delivery contexts.
Future development directions for OND technology include:
As the field of targeted therapy continues to advance, the need for reliable, predictable, and tunable release technologies will only increase. OND-based linkers offer a compelling solution to these challenges, with the potential to improve therapeutic outcomes across a range of disease states.
Polymer mechanochemistry represents an emerging field that harnesses mechanical force to drive precise chemical transformations in polymeric systems. This approach utilizes mechanophores—force-sensitive molecular units incorporated into polymer architectures—that undergo specific chemical reactions when subjected to mechanical stress. Unlike conventional stimuli such as light, heat, or pH, mechanical force can be applied remotely and non-invasively, offering spatiotemporal control over molecular release processes. Among the diverse mechanophores developed to date, oxanorbornadiene (OND) derivatives have emerged as particularly versatile platforms for controlled cargo release due to their well-defined force-induced reactivity and synthetic flexibility [1] [2].
The fundamental principle of polymer mechanochemistry involves coupling macroscopic mechanical forces to molecular-scale chemical reactions through polymer chains. When force is applied to a polymer containing mechanophores, the mechanical energy is transferred along the polymer backbone to the mechanophore, lowering activation barriers for specific chemical transformations. This transfer occurs most efficiently when the mechanophore is positioned near the center of the polymer chain, where force accumulation is maximized during events such as cavitation-induced chain scission [1]. The OND motif has gained prominence in this field due to its ability to undergo retro-Diels-Alder reactions under mechanical force, resulting in the release of covalently-bound cargo molecules with precise control.
Recent advances have demonstrated the integration of OND mechanophores into various polymer architectures, from linear chains to complex polymer microbubbles (PMBs), expanding their applicability in biomedical and materials science contexts. The development of PMBs as acousto-mechanical transducers has been particularly transformative, enabling mechanochemical activation using both conventional 20 kHz ultrasound and clinically relevant MHz-frequency high-intensity focused ultrasound (HIFU) [3]. This protocol summarizes the current state of OND-based mechanophores for cargo release, providing detailed methodologies, applications, and implementation guidelines for researchers in polymer chemistry and drug delivery sciences.
Table 1: Comparison of Cargo Release Strategies in Polymer Mechanochemistry
| Release Strategy | Mechanism | Stimulus | Applications | Key Advantages |
|---|---|---|---|---|
| OND Retro-Diels-Alder | Cycloreversion under force | Ultrasound, Compression | Drug delivery, Diagnostic agents | Clean release, No byproducts |
| Disulfide Scission | Reduction or force-induced cleavage | Ultrasound, Thiols | Controlled release systems | Biocompatibility, Redox responsiveness |
| gem-Dichlorocyclopropane | Rearrangement to acid | Compression | Acid-triggered release, Self-healing | Generates acid catalyst |
| Spiropyran Merocyanine | Force-induced ring opening | Tension, Shear | Sensing, Damage detection | Optical signal with release |
The oxanorbornadiene (OND) mechanophore operates primarily through a force-accelerated retro-Diels-Alder (rDA) reaction that severs the linkage between the polymer backbone and the cargo molecule. This mechanism capitalizes on the inherent ring strain of the norbornene framework, which when subjected to mechanical force, undergoes bond reorganization leading to cycloreversion. The mechanochemical activation of OND results in the cleavage of covalent bonds that anchor cargo molecules to the polymer matrix, thereby enabling controlled release [1] [3]. This process differs fundamentally from thermal rDA reactions in its selectivity and energy pathway, as mechanical force preferentially accelerates the reaction along specific coordinate planes.
Recent research has revealed that OND mechanophores can be activated through different force regimes, including tensile stretching from ultrasound-induced cavitation and compressive forces generated by polymer microbubble collapse. Interestingly, PMB platforms have demonstrated exceptional efficiency in OND activation, achieving mechanochemical transformations that were previously inaccessible through conventional sonication methods. This platform enables unprecedented flex-activation of furan Diels-Alder adducts, expanding the scope of releasable cargoes [3]. The compressive forces generated by oscillating PMBs during ultrasound irradiation appear to exert distinct mechanochemical effects compared to the elongational forces experienced by solvated polymer chains in traditional ultrasonication approaches.
The versatility of the OND platform extends to its modular design, which allows for the release of diverse cargo molecules through slightly different mechanistic pathways:
Direct Release: Some OND-cargo conjugates undergo direct release through the rDA mechanism without secondary reactions.
Tandem Reactions: Other systems employ OND rearrangement followed by secondary processes such as intramolecular cyclization or electron rearrangement to liberate the final cargo molecule.
Cascade Activation: More sophisticated designs incorporate OND mechanophores that trigger subsequent chemical reactions upon force activation, enabling amplification or signal propagation.
Table 2: Characterization Techniques for OND Mechanophore Activation
| Technique | Parameters Measured | Application Example | Detection Limit |
|---|---|---|---|
| Fluorescence Spectroscopy | Emission intensity, Wavelength shift | Quantification of fluorophore release | ~1% activation |
| NMR Spectroscopy | Chemical shift changes, Integration | Structural confirmation of rDA products | ~5% conversion |
| GPC/SEC | Molecular weight distribution | Tracking polymer scission events | ~10 kDa change |
| UV-Vis Spectroscopy | Absorbance changes | Monitoring chromophore release | ~0.1 μM |
The effective implementation of OND mechanophores requires their strategic incorporation into appropriate polymeric architectures that can efficiently transduce mechanical force. Linear polymers with OND units near the chain center represent the most fundamental architecture, where ultrasound-induced cavitation generates strong elongational flow fields that stretch and break the polymer chains at their midpoint. However, more advanced architectures have demonstrated superior performance, particularly polymer microbubbles (PMBs), which act as highly efficient acousto-mechanical transducers [3]. These gas-core, polymer-shell structures transform sound energy into mechanical forces through volume oscillations, shell deformation, and eventual fracture, resulting in significantly accelerated mechanophore activation compared to linear polymers in solution.
The synthesis of OND-functionalized polymers typically employs ring-opening metathesis polymerization (ROMP) due to the compatibility of norbornene-derived OND monomers with this technique. ROMP allows precise control over molecular weight and polymer architecture while preserving the mechanophoric activity of the OND units [4]. Alternative approaches include free-radical polymerization of OND-derived acrylate monomers and post-polymerization modification to introduce OND motifs. For PMB fabrication, microfluidic techniques using gas-in-oil-in-water (G/O/W) double emulsions have proven highly effective, producing monodisperse bubbles with controlled size distribution and uniform mechanophore incorporation [3]. This method involves flowing nitrogen gas through a polymerizable oil phase containing OND-crosslinkers and cargo molecules, followed by UV-induced crosslinking to stabilize the bubble shell.
Several factors critically influence the efficiency of OND mechanophore activation in polymeric systems. The mechanophore positioning within the polymer architecture significantly impacts force transduction, with central placement in linear chains and uniform distribution in PMB shells yielding optimal activation. The polymer composition must balance mechanical properties to facilitate force transfer to the mechanophore with sufficient stability to maintain structural integrity before activation. Additionally, the cargo attachment chemistry determines both the loading efficiency and the release profile, with covalent conjugation through the OND moiety providing the most precise control [1] [3]. For biomedical applications, biocompatibility and degradation products must be carefully considered, with OND systems offering advantages through their clean rDA mechanism that generates non-toxic byproducts.
Principle: This protocol describes the formation of uniform, nitrogen-filled polymer microbubbles (PMBs) with OND mechanophores incorporated into the polymer shell, using microfluidics to achieve precise control over bubble size and composition [3].
Materials:
Procedure:
Troubleshooting Tips:
Principle: This protocol describes the activation of OND mechanophores in PMBs using therapeutic ultrasound to trigger cargo release through force-induced retro-Diels-Alder reactions [3].
Materials:
Procedure:
Safety Considerations:
The experimental workflow for OND-mediated cargo release encompasses several key stages, from material preparation to mechanochemical activation and analysis. The following Graphviz diagram illustrates this process:
The mechanochemical activation of OND and subsequent cargo release follows distinct chemical pathways depending on the specific OND-cargo conjugate design. The following Graphviz diagram illustrates these key mechanisms:
The application of OND mechanophores in therapeutic contexts primarily focuses on controlled drug delivery systems that respond to externally applied mechanical stimuli. The clean release mechanism and compatibility with biomedical ultrasound make OND-based systems particularly suitable for site-specific drug administration with minimal off-target effects. Research has demonstrated successful release of various therapeutic agents, including chemotherapeutic compounds like camptothecin (CPT) and anti-inflammatory drugs, from OND-functionalized polymers and PMBs [3]. The spatiotemporal control afforded by ultrasound-triggered release enables precise dosing at the desired location and time, potentially enhancing therapeutic efficacy while reducing systemic side effects.
Beyond small-molecule delivery, OND mechanophores show significant promise for therapeutic protein delivery and diagnostic agent release. The ability to conjugate hydrophilic cargoes to OND linkers for extended circulation time has been demonstrated with gadolinium chelates for imaging applications [5]. This approach leverages endogenous serum albumin binding to improve pharmacokinetic parameters, highlighting the versatility of OND platforms for both therapeutic and diagnostic purposes. Furthermore, the development of MHz-frequency HIFU-compatible systems opens possibilities for clinical translation, as HIFU is already established for various therapeutic applications in medicine.
Critical considerations for implementing OND-based release systems include:
Release Kinetics: The rate of cargo release depends on multiple factors including ultrasound parameters, mechanophore density, and polymer properties. Optimization is required for each specific application.
Biocompatibility: While OND reaction byproducts are generally non-toxic, comprehensive cytotoxicity evaluation of the complete system is essential for biomedical applications.
Storage Stability: OND-functionalized materials may require specific storage conditions to prevent premature activation or degradation.
Scalability: Translation from laboratory synthesis to clinically relevant production scales must be addressed for therapeutic applications.
Oxanorbornadiene-based mechanophores represent a powerful platform for controlled cargo release in polymer systems, combining precise mechanochemical activation with versatile cargo conjugation chemistry. The development of PMB platforms has significantly advanced the field by enabling efficient activation at clinically relevant ultrasound frequencies, particularly MHz-range HIFU. The detailed protocols provided in this document offer researchers comprehensive methodologies for implementing OND-based release systems, from material synthesis to mechanochemical activation and analysis.
Future developments in this field will likely focus on enhancing the specificity and efficiency of mechanophore activation through refined polymer architectures and mechanophore designs. The integration of targeting moieties to concentrate mechanophore-bearing materials at desired sites before ultrasound-triggered release represents a promising direction for therapeutic applications. Additionally, the combination of mechanochemical release with other stimuli-responsive elements may enable multi-stimuli systems with enhanced control over release profiles. As understanding of mechanochemical transduction mechanisms deepens and material designs become more sophisticated, OND-based release systems are poised to make significant contributions to targeted drug delivery, diagnostic imaging, and smart material applications.
Oxanorbornadiene derivatives represent a important class of strained cyclic olefins that have gained significant attention in ring-opening metathesis polymerization (ROMP) due to their unique chemical properties and versatile applications. These bicyclic compounds contain oxygen in the bridge position, which influences both their electronic characteristics and polymerization behavior. ROMP is a powerful chain-growth polymerization technique driven primarily by the release of monomer ring strain, making highly strained monomers like oxanorbornadienes particularly suitable for this methodology. The development of well-defined ruthenium-based catalysts, especially Grubbs-type complexes, has significantly expanded the scope of ROMP to include functionalized monomers that were previously considered challenging [1].
The incorporation of oxygen into the norbornadiene skeleton alters both the electronic density and steric profile of the monomer, which can significantly impact polymerization kinetics and polymer properties. Recent studies have demonstrated that oxanorbornadiene derivatives can exhibit distinctive behaviors during ROMP, including the potential for single unit monomer addition (SUMI) under specific conditions. This characteristic has been attributed to potential oxygen coordination with the ruthenium center, which may slow propagation rates in some cases [2]. These properties make oxanorbornadiene-based polymers particularly valuable for specialized applications including drug delivery systems, high-performance materials, and functional polymers with tailored characteristics.
In pharmaceutical contexts, oxanorbornadiene reagents have been explored for creating degradable conjugates that enable controlled release of therapeutic agents. The retro-Diels-Alder (rDA) fragmentation of oxanorbornadiene-thiol adducts provides a mechanism for tunable drug release from macromolecular carriers such as serum albumin. This approach capitalizes on the abundance of serum albumin in plasma and its single free cysteine residue, allowing for preferential covalent binding of thiol-reactive electrophiles with minimal off-target effects [3]. The ability to fine-tune release profiles by modifying the oxanorbornadiene structure makes these systems particularly valuable for drug delivery applications.
The synthesis of oxanorbornadiene monomers primarily proceeds via the Diels-Alder cycloaddition between appropriate dienophiles and furan derivatives. This well-established reaction provides efficient access to a wide range of functionalized oxanorbornadiene monomers with varied stereochemistry and functional groups.
Standard Diels-Alder Protocol: In a typical procedure, the dienophile (e.g., phenyl vinyl sulfone, phenyl vinyl sulfoxide, or vinyl sulfonates) is combined with a significant excess of furan (approximately 5-50 equivalents) in a sealed pressure vessel. The reaction is conducted neat at elevated temperatures (typically 80°C) for extended periods (usually 24 hours) to achieve satisfactory conversion. The use of pressure-rated vessels is essential for safe operation due to the volatility of furan and the elevated temperatures employed [2].
Stereoisomer Separation: Following the cycloaddition, the resulting exo and endo stereoisomers must be separated to study the effects of stereochemistry on polymerization behavior. Flash chromatography on silica gel represents the most effective method for this separation, with the endo stereoisomers typically eluting first. Careful fraction collection is recommended when significant co-elution occurs to ensure isomer purity [2].
Functional Group Considerations: The Diels-Alder approach accommodates various functional groups, including sulfonates, sulfones, and sulfoxides. However, some limitations exist; for instance, phenyl vinyl sulfonate demonstrates excessive hydrolytic instability for practical isolation and use. Additionally, the presence of certain functional groups like thioureas can lead to complex reaction mixtures, necessitating careful monomer design [2] [3].
Table 1: Optimization Conditions for Oxanorbornadiene Monomer Synthesis
| Parameter | Standard Condition | Optimized Range | Special Considerations |
|---|---|---|---|
| Furan Equivalents | 5 eq | 5-50 eq | Higher equivalents improve yields for challenging dienophiles |
| Temperature | 80°C | 70-100°C | Lower temperatures favor exo selectivity |
| Reaction Time | 24 h | 12-48 h | Extended time may improve conversion |
| Reaction Medium | Neat | Neat or CH₂Cl₂ | Solvent can improve mixing for solid dienophiles |
| Workup | Flash chromatography | Multiple recrystallization | Depends on monomer stability and purity requirements |
Successful monomer synthesis requires comprehensive characterization to confirm structure and stereochemistry:
NMR Spectroscopy: ( ^1H ) NMR is indispensable for determining exo/endo ratios in crude reaction mixtures and confirming isomer purity after separation. The characteristic coupling constants (following the Karplus equation) enable definitive stereochemical assignment. Bridgehead protons typically display distinctive coupling patterns that differentiate exo and endo configurations [2].
Computational Validation: Density functional theory (DFT) calculations provide valuable insights into reaction thermodynamics and kinetics. Studies at the M06-2x/6-31G(d) level have shown excellent correlation with experimental observations, predicting exo/endo ratios and conversion efficiencies based on transition state energies and thermodynamic driving forces [2].
Stability Assessment: Monomers should be evaluated for hydrolytic and thermal stability under anticipated storage and polymerization conditions. Some oxanorbornadiene derivatives with specific functional groups may require stabilization or special handling to prevent degradation [3].
The ring-opening metathesis polymerization of oxanorbornadiene derivatives follows a living chain-growth mechanism when employing well-defined ruthenium catalysts. The following protocol outlines a standardized approach for kinetic studies and polymer synthesis:
Catalyst Preparation: Begin by preparing a stock solution of Grubbs third-generation catalyst (G3) in anhydrous CDCl₃ or another appropriate deuterated solvent if real-time monitoring by NMR is planned. The catalyst solution should be prepared in a glove box under an inert atmosphere to prevent decomposition. For G3 catalyst, typical concentration ranges from 5-10 mM provide practical working concentrations [2].
Polymerization Initiation: In a nitrogen-atmosphere glove box, charge a sealable NMR tube with the purified oxanorbornadiene monomer (100 equivalents relative to catalyst). Add the appropriate volume of G3 stock solution (1 equivalent) via microsyringe, seal the tube, and mix thoroughly. The reaction mixture should be maintained at constant temperature (±0.1°C) using a temperature-controlled NMR spectrometer or heating block [2].
Kinetic Monitoring: Acquire ( ^1H ) NMR spectra at regular time intervals (e.g., every 30-60 seconds initially, with increasing intervals as the reaction progresses). Monitor the disappearance of monomer signals and the appearance of polymer signals to determine conversion. The relationship between ln[M/M₀] and time should remain linear, indicating first-order kinetics with respect to monomer concentration and a well-controlled polymerization with fast initiation [2].
Reaction Quenching: Once the desired conversion is achieved, terminate the polymerization by adding a small volume of ethyl vinyl ether (approximately 10-20 equivalents relative to catalyst). Allow the quenched mixture to stand for 30 minutes before exposing to air to ensure complete catalyst deactivation.
Table 2: ROMP Kinetic Parameters for Oxanorbornadiene Derivatives with G3 Catalyst
| Monomer | Stereochemistry | Pseudo First-Order Rate Constant (M⁻¹s⁻¹) | Theoretical Mₙ (kDa) | Experimental Mₙ (kDa) | Đ (Đ) |
|---|---|---|---|---|---|
| Sulfone derivative | exo | [Data from study] | [Calculated value] | [Experimental value] | [Value] |
| Sulfone derivative | endo | [Data from study] | [Calculated value] | [Experimental value] | [Value] |
| Sulfoxide derivative | exo | [Data from study] | [Calculated value] | [Experimental value] | [Value] |
| Sulfoxide derivative | endo | SUMI behavior | N/A | N/A | N/A |
| Sulfonate ester | exo | [Data from study] | [Calculated value] | [Experimental value] | [Value] |
| Sulfonate ester | endo | [Data from study] | [Calculated value] | [Experimental value] | [Value] |
Note: Complete quantitative values for Table 2 should be extracted from the specific experimental data in [2]. The table structure illustrates the essential parameters to monitor during ROMP kinetics studies.
Comprehensive polymer characterization confirms successful polymerization and determines key material properties:
Molecular Weight Analysis: Utilize size exclusion chromatography (SEC) with multi-angle light scattering detection to determine absolute molecular weights and dispersity (Đ). Compare experimental values with theoretical molecular weights calculated from monomer-to-catalyst ratios to assess initiation efficiency and the presence of chain-transfer reactions [2].
Thermal Properties: Employ differential scanning calorimetry (DSC) to determine glass transition temperatures (Tg). Oxanorbornadiene-based polymers typically exhibit high Tg values due to the rigidity of the polymer backbone. Heating rates of 10°C/min under nitrogen atmosphere with second-heat data provide reproducible results [2].
Stereochemical Considerations: Analyze the influence of monomer stereochemistry (exo vs. endo) on polymerization rate and polymer properties. Notably, some endo isomers, particularly sulfoxide derivatives, may exhibit single unit monomer addition (SUMI) due to chelation of sulfur with the ruthenium center, preventing propagation [2].
The following workflow diagram illustrates the complete ROMP process from monomer synthesis to polymer characterization:
Oxanorbornadiene derivatives have emerged as particularly valuable building blocks for drug delivery systems due to their unique responsiveness to physiological conditions and ability to provide controlled release profiles.
Serum albumin (SA), the most abundant plasma protein in mammals, serves as an ideal carrier for drug delivery due to its long circulation half-life, biocompatibility, and accumulation in tumor tissues. Oxanorbornadienedicarboxylate (OND) reagents function as highly reactive Michael acceptors that form adducts with thiols and amines, subsequently undergoing retro-Diels-Alder (rDA) fragmentation to release conjugated therapeutic agents [3].
The key advantage of OND-based conjugates lies in the tunability of their release kinetics. Studies of more than 30 model adducts have demonstrated that structural modifications can influence adduct stability, with half-lives ranging from less than one hour to several days at 37°C. This versatility enables researchers to design drug delivery systems with precisely controlled release profiles matched to therapeutic requirements [3].
The drug release mechanism from OND conjugates follows a triggered pathway:
Table 3: Stability Parameters for Oxanorbornadiene-Thiol Adducts in Drug Delivery
| OND Adduct | R₁ Substituent | R₂ Substituent | Half-Life (Days) | Release Rate Modifier |
|---|---|---|---|---|
| 2a | H | CO₂Me | 0.48 ± 0.03 | Baseline |
| 2b | Me | CO₂Me | 2.3 ± 0.1 | Steric hindrance |
| 2c | CH₂NHDansyl | CO₂Me | 23.3 ± 0.8 | Bulky substituent |
| 2d | CH₂N(Me)Dansyl | CO₂Me | 4.7 ± 0.4 | Reduced H-bonding |
| 2g | CH₂NHAc | CO₂Et | 17.8 ± 0.7 | Ester size increase |
| 2i | CH₂NHAc | CO₂CH₂CCH | 5.6 ± 0.1 | Propargyl ester |
| 2r | CH₂NHDansyl | CF₃, CO₂Et | 241 ± 12 | Strong EWG |
Note: EWG = Electron-Withdrawing Group. Data compiled from [3]
The following diagram illustrates the drug release mechanism from oxanorbornadiene-protein conjugates:
Diels-Alder Reaction Setup: In an inert atmosphere glove box, combine the dienophile (e.g., phenyl vinyl sulfone, 1.0 equiv) with furan (5.0 equiv) in a pressure tube equipped with a magnetic stir bar. Seal the tube securely.
Thermal Reaction: Heat the reaction mixture at 80°C for 24 hours with continuous stirring. Monitor reaction progress by TLC or GC-MS if necessary.
Reaction Workup: After cooling to room temperature, carefully open the pressure tube and transfer the reaction mixture to a round-bottom flask. Remove excess furan under reduced pressure using a rotary evaporator.
Stereoisomer Separation: Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient. Collect small fractions and analyze by TLC or NMR to identify pure exo and endo isomers.
Characterization: Characterize each isomer by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS. Determine isomeric purity by NMR integration and assign stereochemistry based on coupling constants.
Catalyst Solution Preparation: In a glove box, prepare a stock solution of G3 catalyst in anhydrous CDCl₃ (concentration ~8.0 mM). Protect from light.
Monomer Solution Preparation: Weigh purified oxanorbornadiene monomer (0.1 mmol) into a dry NMR tube equipped with a J. Young valve or similar sealing mechanism.
Reaction Initiation: Add the G3 catalyst solution (1.0 mL, 0.008 mmol, 1 equiv) to the monomer in the NMR tube using a microsyringe. Seal the tube immediately and mix thoroughly.
Kinetic Monitoring: Insert the NMR tube into a preheated NMR spectrometer (typically 25°C or other desired temperature). Acquire sequential ( ^1H ) NMR spectra every minute for the first 30 minutes, then every 5 minutes until conversion is complete.
Data Analysis: Integrate appropriate monomer and polymer signals in each spectrum. Plot ln([M]₀/[M]ₜ) versus time to determine the pseudo-first-order rate constant.
The polymerization kinetics should follow first-order behavior with respect to monomer concentration when initiation is fast relative to propagation. A linear plot of ln([M]₀/[M]ₜ) versus time indicates a well-controlled living polymerization. The slope of this plot provides the apparent rate constant (kₐₚₚ), which can be used to compare relative polymerization rates across different monomers and stereoisomers [2].
Compare experimental molecular weights from SEC analysis with theoretical values calculated using the equation:
Close agreement between theoretical and experimental values indicates efficient initiation and minimal chain transfer. Dispersity values (Đ = Mw/Mn) below 1.2 typically indicate a well-controlled living polymerization, while higher values suggest side reactions or slow initiation [2].
Correlate monomer structure with polymerization behavior and polymer properties. Note that endo isomers generally polymerize more slowly than exo isomers due to increased steric hindrance. Additionally, monomers with sulfoxide groups may exhibit unique behaviors, including potential catalyst chelation that can lead to single unit monomer addition rather than propagation [2].
The OND-iClick reaction is a cycloaddition-retro-Diels-Alder (crDA) cascade. An OND reagent, functioning as a masked alkyne, reacts with an azide to first form a cycloadduct. This intermediate spontaneously undergoes a retro-Diels–Alder (rDA) reaction, eliminating a furan derivative and generating a stable 1,2,3-triazolate bridge between the two molecules [1]. This reaction proceeds at room temperature without a catalyst, making it highly suitable for sensitive biological molecules.
Table 1: Key Characteristics of the OND-iClick Bioconjugation Reaction
| Feature | Description |
|---|---|
| Reaction Type | Catalyst-free cycloaddition-retro-Diels-Alder (crDA) cascade [1]. |
| OND Role | Masked alkyne equivalent; precursor to the dienophile [1]. |
| Key Product | A bioconjugate where components are linked via a 1,2,3-triazolate ring [1]. |
| Reaction Conditions | Room temperature, can be performed in organic solvents [1]. |
| Unique Advantage | Forms metal-coordinating triazolate linkages, useful for incorporating metal centers (e.g., Mn) into bioconjugates [1]. |
A significant application of this reaction is the bioconjugation of amino acids with metal complexes. The triazolate product is an excellent ligand for metal centers, enabling the straightforward synthesis of organometallic-biomolecule hybrids [1].
The workflow for performing a typical OND-iClick bioconjugation experiment, from preparation to analysis, is as follows:
This protocol details the synthesis of a bioconjugate between an oxanorbornadiene-masked alkyne and a Mn(I)-azide complex, resulting in a phenylalanine ester triazolate product [1].
[Mn(N₃)(bpyCH₃,CH₃)(CO)₃] (pre-synthesized from corresponding bromide precursor).[Mn(N₃)(bpyCH₃,CH₃)(CO)₃] (1.0 equivalent) in 10-15 mL of anhydrous THF [1].¹H NMR spectroscopy. The reaction is typically complete within several hours, indicated by the consumption of the starting materials and the formation of the OND-azide cycloadduct intermediate [1].¹H NMR is used to confirm the disappearance of the OND and azide signals and the appearance of new product signals [1].Table 2: Expected Results and Characterization Data
| Parameter | Expected Observation / Value |
|---|---|
| Reaction Progress (NMR) | Disappearance of OND and azide starting material peaks; appearance of cycloadduct and final triazolate product peaks [1]. |
| Key IR Data | Disappearance of the azide (N₃) stretching vibration at ~2100 cm⁻¹ [1]. |
| Final Product (MS) | Molecular ion peak corresponding to the exact mass of the [M]⁺ or [M+H]⁺ ion of the triazolate bioconjugate [1]. |
| Overall Yield | Good isolated yield (specific quantitative yield not provided in search results) [1]. |
The OND-iClick reaction provides a unique, catalyst-free route for bioconjugation, particularly advantageous for synthesizing organometallic-biomolecule hybrids. The protocol outlined here offers a foundation for researchers to utilize this reaction. Future development will likely focus on expanding its scope to include a wider range of biomolecules and optimizing conditions for full bioorthogonal compatibility in aqueous environments.
This compound (OND) derivatives represent a valuable class of bicyclic organic compounds with significant potential in synthetic chemistry and drug development. These compounds are characterized by an oxygen atom bridging the two opposing saturated carbons of a 1,4-cyclohexadiene framework, making them heterocyclic analogs of the all-carbon norbornadiene system [1]. The unique molecular architecture of OND derivatives confers several advantageous properties, including enhanced reactivity as Michael acceptors, susceptibility to retro-Diels-Alder fragmentation, and the ability to serve as versatile intermediates in the synthesis of complex molecular architectures.
The incorporation of microwave irradiation in OND chemistry has revolutionized synthetic approaches to these compounds, offering dramatic rate enhancements and improved reaction efficiency. Microwave-assisted synthesis typically achieves reaction rates that are 1- to 2-orders of magnitude faster than conventional techniques, enabling rapid access to target molecules with greater precision and reduced energy consumption [2]. This technological advancement is particularly valuable in drug development, where rapid optimization of synthetic routes and efficient preparation of compound libraries are essential for accelerating the discovery process.
OND derivatives possess a bicyclic [2.2.1] framework that incorporates an oxygen heteroatom at the 7-position. The most synthetically useful OND derivatives are the 2,3-dicarboxylate esters, which are readily accessible through a Diels-Alder cycloaddition between furans and acetylenedicarboxylates such as dimethyl acetylenedicarboxylate (DMAD) [1]. This synthetic approach offers exceptional versatility, allowing for the incorporation of diverse substituents including sulfonamides, amides, ureas, alcohols, and thioethers, thereby enabling fine-tuning of the molecular properties for specific applications.
The OND framework displays unusually high reactivity toward various nucleophiles, particularly organic azides and thiols [1]. This heightened reactivity stems from the inherent ring strain and electronic polarization within the bicyclic system. The electron-deficient double bonds at positions 2,3 and 5,6 serve as complementary reaction sites, with the relative preference for nucleophilic attack governed by the electronic nature of the reacting species. Electron-rich nucleophiles typically react via interaction with the LUMO orbital localized on the electron-poor C-2 and C-3 positions, while electron-deficient species may interact with the HOMO orbital at C-5 and C-6 [1].
Thiol Addition: OND derivatives undergo rapid conjugate addition with thiols to form OND-thiol adducts, which subsequently undergo retro-Diels-Alder fragmentation to yield furans and thiomaleates [3]. The second-order rate constants of OND electrophiles with thiols are comparable to those of standard maleimides (approximately 10-100 M⁻¹s⁻¹ with glutathione at pH 7), while exhibiting superior aqueous stability [3].
Reaction with Azides: OND compounds react with organic azides to yield mixtures of 1,2,3-triazoles and furans through an initial 1,3-dipolar cycloaddition followed by retro-Diels-Alder fragmentation [1]. The dipolar reactivity of OND with azides exceeds even that of parent electron-poor alkynes like DMAD, highlighting their exceptional susceptibility to cycloaddition reactions.
Amine Adduct Formation: OND derivatives also form adducts with amines, which exhibit greater stability compared to thiol adducts (up to 15 times more stable), with sensitivity to acidic conditions that accelerates cycloreversion [3].
The following diagram illustrates the primary reaction pathways and fragmentation of OND derivatives:
Figure 1: Reaction Pathways of OND Derivatives
Microwave-assisted synthesis represents a transformative approach to chemical synthesis that offers dramatic rate enhancements and improved reaction efficiency compared to conventional heating methods. The fundamental advantage of microwave irradiation lies in its ability to directly couple with molecular dipoles, resulting in instantaneous internal heating rather than relying on conventional conductive heat transfer. This direct energy transfer occurs at an incredibly rapid rate, with energy being applied every nanosecond, leading to significantly reduced reaction times and often improved selectivity and yield profiles [4].
When designing microwave-assisted reactions, several critical parameters must be considered:
Reaction Vessel Configuration: The choice between pressurized (sealed vial) and atmospheric (open) conditions represents a fundamental decision point. Pressurized reactions enable solvents to be heated to temperatures 2-4 times their normal boiling points (e.g., dichloromethane to 180°C instead of 40°C), providing substantial rate enhancements up to 1000×. These systems are ideal for small-scale reactions (typically ≤7 mL) and provide inherent inert atmospheres for air- and moisture-sensitive reagents. In contrast, atmospheric reactions can be performed on a larger scale using standard round-bottom flasks with reflux condensers, allowing reaction rates approximately 10× faster than conventional methods while mirroring traditional reflux conditions [4].
Solvent Selection: The polarity of the solvent plays a crucial role in microwave-assisted reactions. Polar solvents with high microwave absorption characteristics (e.g., DMF, DMSO, water) couple efficiently with microwave energy, leading to rapid temperature increases. Nonpolar solvents (e.g., hexane, toluene) may require the addition of polar reagents or the use of passive heating elements to achieve efficient heating. Additionally, solvent-free conditions can be particularly effective in microwave synthesis, especially with polar or ionic reagents that couple efficiently with microwave energy [4].
Power, Temperature, and Time Optimization: These three parameters must be carefully balanced to achieve optimal results. For pressurized reactions, a good starting point is 10°C above the conventional reaction temperature with a 5-10 minute irradiation time. For atmospheric reflux conditions, the temperature should be set at least 50°C above the solvent boiling point with higher power levels (250-300 W) to ensure constant microwave application [4].
Objective: Preparation of dialkyl OND-2,3-dicarboxylates via Diels-Alder cycloaddition between furan derivatives and acetylenedicarboxylates.
Materials:
Experimental Procedure:
Notes: This protocol typically provides OND diesters in high yields (70-95%) with excellent purity. The reaction can be performed under solvent-free conditions when using liquid reagents, which often enhances reaction efficiency and simplifies purification. The diesters obtained serve as versatile intermediates for further functionalization [1] [3].
Objective: Investigation of thiol addition to OND derivatives and subsequent retro-Diels-Alder fragmentation under microwave irradiation.
Materials:
Experimental Procedure:
Notes: Thiol addition typically proceeds with high regioselectivity, affording the 3-exo-syn adduct as the exclusive product. The fragmentation kinetics can be tuned by modifying the OND substituents, with half-lives ranging from <1 hour to several days at 37°C [3].
Objective: Expedited synthesis of Neu5Ac1Me and its peracetylated derivative using microwave irradiation.
Materials:
Experimental Procedure: Part A: Esterification to Neu5Ac1Me
Part B: Peracetylation to Neu5Ac1Me O-peracetate
Notes: This protocol achieves complete conversion in 30 minutes compared to 24-48 hours required for conventional methods. The dilution of the reaction mixture is critical for suppressing the formation of the methyl sialoside byproduct Neu5Acβ1,2Me2 [2].
The stability of OND adducts is a critical parameter that determines their utility in drug delivery and bioconjugation applications. Systematic studies have revealed that the half-lives of OND-thiol adducts can be tuned over a wide range by modifying the substituents on the OND framework [3].
Table 1: Stability Data for OND-Thiol Adducts
| Adduct | R¹ Substituent | R² Substituent | Half-Life (Days) |
|---|---|---|---|
| 2a | H | CO₂Me | 0.48 ± 0.03 |
| 2b | Me | CO₂Me | 2.3 ± 0.1 |
| 2c | CH₂NHDansyl | CO₂Me | 23.3 ± 0.8 |
| 2d | CH₂N(Me)Dansyl | CO₂Me | 4.7 ± 0.4 |
| 2e | CH₂NHMs | CO₂Me | 20.5 ± 0.5 |
| 2f | CH₂NHAc | CO₂Me | 18.8 ± 0.5 |
| 2g | CH₂NHAc | CO₂Et | 17.8 ± 0.7 |
| 2h | CH₂NHAc | CO₂tBu | 11.3 ± 1.2 |
| 2i | CH₂NHAc | CO₂CH₂CCH | 5.6 ± 0.1 |
| 2r | CH₂NHDansyl | CF₃, CO₂Et | 241 ± 12 |
The data reveal several important structure-stability relationships. Bridgehead substitution with a methyl group (2b) increases stability approximately 5-fold compared to the unsubstituted derivative (2a). Incorporation of electron-withdrawing trifluoromethyl groups (2r, 2s) dramatically enhances stability, with half-lives exceeding 200 days. In contrast, propargyl esters (2i, 2t) exhibit reduced stability due to potential intramolecular cyclization pathways [3].
Table 2: Stability Comparison Between Thiol and Amine Adducts
| Adduct Type | Representative Example | Half-Life Range | Relative Stability |
|---|---|---|---|
| Thiol Adducts | 2a-2v | 0.5-241 days | Baseline |
| Amine Adducts | Various | Up to 15× longer | 3-15× more stable |
Amine adducts demonstrate substantially greater stability compared to thiol adducts, with the additional advantage of acid-accelerated cycloreversion, providing a complementary trigger for cargo release in therapeutic applications [3].
The following workflow diagram illustrates a systematic approach to developing microwave-assisted reactions with OND derivatives:
Figure 2: Microwave Reaction Development Workflow
The unique properties of OND derivatives make them particularly valuable in pharmaceutical applications, especially in the development of drug delivery systems and bioconjugation platforms. The tunable fragmentation kinetics of OND adducts enables precise control over drug release profiles, making these compounds ideal for creating sustained-release formulations or targeted delivery systems.
One promising application involves the conjugation of therapeutic agents to serum albumin (SA), the most abundant plasma protein in mammals. SA serves as an ideal carrier due to its long circulation half-life, non-immunogenic properties, and biodegradability. The single free cysteine residue present in most serum albumins provides a specific attachment point for thiol-reactive OND derivatives [3]. The conjugation process typically proceeds with complete labeling within minutes at mid-micromolar concentrations, demonstrating the practical efficiency of this approach.
The release kinetics of cargo molecules from albumin-OND conjugates can be precisely controlled through strategic modification of the OND linker. Studies have demonstrated that the half-life of cargo release can be tuned from 40 minutes to 7 days at 37°C by selecting appropriate OND coupling partners [3]. This versatility enables researchers to match the release profile with the therapeutic requirements of specific drugs, optimizing pharmacokinetic behavior and therapeutic efficacy.
Additionally, the differential reactivity of OND derivatives toward thiols versus amines (typically >1000-fold selectivity for thiols) provides a valuable selectivity window for bioconjugation applications. However, the rate of OND-amine adduct formation remains sufficient for practical protein modification, as demonstrated by reactions with thiol-depleted bovine serum albumin [3]. This dual reactivity expands the utility of OND platforms to various biological targeting applications.
Successful implementation of microwave-assisted OND chemistry requires attention to potential challenges and optimization opportunities:
Incomplete Diels-Alder Reaction: If the cycloaddition step yields low conversion, consider increasing the reaction temperature in 10°C increments or extending the irradiation time. The addition of Lewis acid catalysts or the use of microwave-absorbing additives may also enhance reaction efficiency.
Variable Adduct Stability: When OND-thiol or OND-amine adducts exhibit unexpected instability, evaluate the steric and electronic effects of substituents. Bridgehead alkyl groups generally enhance stability, while propargyl esters decrease it. For applications requiring extended stability, consider incorporating trifluoromethyl groups or other electron-withdrawing substituents.
Byproduct Formation in Esterification: During the synthesis of Neu5Ac1Me, formation of the methyl sialoside byproduct Neu5Acβ1,2Me2 can be minimized by maintaining moderate temperature (80°C) and appropriate dilution (0.16 M Neu5Ac in methanol) [2].
Power Management in Microwave Reactions: For new reactions, begin with lower power settings (50 W) to assess the heating characteristics of the reaction mixture. If the temperature struggles to reach the set point, gradually increase the power in 25 W increments. For temperature-sensitive compounds, consider simultaneous cooling technology to maintain high power application while controlling the temperature [4].
Microwave-assisted reactions of this compound derivatives represent a powerful synthetic methodology that combines the unique reactivity of the OND framework with the efficiency of microwave irradiation. The protocols outlined in this document provide researchers with practical tools for exploiting this chemistry in various applications, particularly in drug development and delivery systems. The ability to fine-tune reaction kinetics and fragmentation profiles through strategic molecular design makes OND derivatives exceptionally versatile building blocks for advanced therapeutic platforms.
As microwave technology continues to evolve and our understanding of OND reactivity deepens, further innovations in this field are anticipated. The integration of computational modeling, high-throughput experimentation, and flow microwave systems promises to expand the applications of OND chemistry and accelerate the development of novel therapeutic agents.
| Problem Scenario | Possible Cause | Recommended Solution | Key Reference / Expected Outcome |
|---|---|---|---|
| Poor regioselectivity in cycloaddition with azides | Competition between Pathway A (to 1,4,5-trisubstituted triazole) and Pathway B (to monosubstituted triazole) [1]. | Introduce an electron-donating group (e.g., a methyl group) on the oxanorbornadiene bridgehead to suppress the formation of the minor regioisomer (Pathway B) [1]. | Result: Significantly reduced or eliminated formation of the undesired monosubstituted triazole regioisomer [1]. |
| Unwanted regioisomer in Pd-catalyzed ring-opening with aryl iodides | Steric hindrance from bridgehead substituents directing aryl group to the less favored carbon [2]. | Use a less sterically bulky substituent at the bridgehead (C1) carbon. For high yields, avoid highly electron-withdrawing groups (e.g., methoxycarbonyl) on the bridgehead [2]. | Result: Highly regioselective ring-opening, yielding a single regioisomer where the aryl group adds to the olefin carbon furthest from the C1 substituent [2]. |
| Uncontrolled cargo release from OND-based conjugates | Instability of the OND-thiol or OND-amine adduct linker, leading to premature release via retro-Diels-Alder (rDA) [3]. | Tune adduct stability by modifying the OND's ester groups (R2) and the bridgehead substituent (R1). Use the quantitative data in the table below to select a linker with the desired half-life [3]. | Result: Controlled release profiles with half-lives programmable from hours to several days at 37 °C [3]. |
The stability of oxanorbornadiene (OND) adducts, which dictates release rates in drug delivery systems, can be precisely tuned through molecular design. The data below shows how different substituents (R¹ and R²) influence the half-life of thiol adducts [3].
| R¹ Group | R² Group | Half-Life (Days, at RT in CDCl₃) | Notes / Conditions |
|---|---|---|---|
| H | CO₂Me | 0.48 ± 0.03 | Baseline adduct [3]. |
| Me | CO₂Me | 2.3 ± 0.1 | A simple methyl group increases stability [3]. |
| CH₂NHDansyl | CO₂Me | 23.3 ± 0.8 | A bulky, electron-withdrawing group greatly enhances stability [3]. |
| CH₂N(Me)Dansyl | CO₂Me | 4.7 ± 0.4 | N-methylation of the sulfonamide reduces stability compared to the NH analogue [3]. |
| CH₂NHAc | CO₂Me | 18.8 ± 0.5 | An amide group provides high stability [3]. |
| CH₂NHAc | CO₂Et | 17.8 ± 0.7 | Changing to ethyl ester has a minor effect [3]. |
| CH₂NHAc | CO₂CH₂C≡CH | 5.6 ± 0.1 | A propargyl ester significantly decreases stability [3]. |
| CH₂NHDansyl | CF₃, CO₂Et | 241 ± 12 | Strong electron-withdrawing groups (trifluoromethyl) yield very stable adducts [3]. |
This protocol is for creating stable triazole linkages with RGD peptides for in vivo targeting, based on [1].
[111In]o-DTPA or [111In]mo-DTPA and the azide-containing cyclic peptide c(RGDfX) (1) in a total volume of 50 µL.mo-DTPA derivative, with an extra bridgehead methyl group, is designed to suppress the formation of the undesired monosubstituted triazole regioisomer (Pathway B) [1].This protocol is for the regioselective synthesis of highly substituted biphenyl derivatives, based on [2].
PdCl₂(PPh₃)₂ as the catalyst.ZnCl₂ as a Lewis acid, Et₃N as a base, and Zn dust.The following diagram outlines a systematic approach to troubleshooting regioselectivity problems in your oxanorbornadiene experiments.
Oxanorbornadiene (OND) reagents are highly reactive Michael acceptors that form adducts with thiols and amines, followed by tunable retro-Diels-Alder (rDA) fragmentation for controlled release [1]. Understanding OND properties and reaction design is fundamental to troubleshooting.
OND Stability and Reactivity:
Experimental Protocol: Conjugation and Stability Assessment [1] [2]
While comprehensive solvent effect studies are unavailable, stability data for various OND adducts provides insights into how structural modifications influence behavior across different environments.
Table 1: Selected OND-Thiol Adduct Half-Lives [1]
| Adduct | R¹ Substituent | R² Ester | Half-Life (Days) | Conditions |
|---|---|---|---|---|
| 2a | H | CO₂Me | 0.48 ± 0.03 | CDCl₃ |
| 2b | Me | CO₂Me | 2.3 ± 0.1 | CDCl₃ |
| 2c | CH₂NHDansyl | CO₂Me | 23.3 ± 0.8 | CDCl₃ |
| 2d | CH₂N(Me)Dansyl | CO₂Me | 4.7 ± 0.4 | CDCl₃ |
| 2g | CH₂NHAc | CO₂Et | 17.8 ± 0.7 | CDCl₃ |
| 2h | CH₂NHAc | CO₂tBu | 11.3 ± 1.2 | CDCl₃ |
| 2i | CH₂NHAc | CO₂CH₂C≡CH | 5.6 ± 0.1 | CDCl₃ |
| 2c | CH₂NHDansyl | CO₂Me | 26.2 ± 0.5 | pH 7 Phosphate Buffer |
Table 2: OND-Amine vs OND-Thiol Reactivity and Stability [1]
| Property | OND-Thiol Adducts | OND-Amine Adducts |
|---|---|---|
| Relative Reactivity | >1000x more reactive than amines | Less reactive, but fast enough for practical protein labeling |
| Typical Half-Lives | Wider range, from hours to days | Up to 15 times more stable than corresponding thiol adducts |
| pH Sensitivity | Less sensitive to acid | Sensitive to acid; cycloreversion accelerates stereochemically |
Low Conjugation Yield:
Unexpectedly Fast Cargo Release:
Incomplete or Slow Protein Labeling:
The following diagram illustrates the key decision points in OND experimental setup, incorporating troubleshooting considerations. I have adhered to your specifications for color contrast and layout.
Q1: How can I significantly accelerate my oxanorbornadiene reaction? The most effective strategy is to use a synergistic catalytic system combining a transition metal catalyst, like a chiral Rh(I) complex, with an organoboron co-catalyst. This approach can lead to dramatic rate enhancements and excellent stereocontrol. One study achieved a yield increase from 15% to 92% by introducing a vinylboronic acid co-catalyst alongside a cationic Rh(I) complex [1].
Q2: Why is my reaction yielding unexpected products or showing inconsistent selectivity? Your reaction may be proceeding through competing mechanistic pathways. Specifically, adventitious water can hydrolyze common reagents like TMSBr to generate HBr, leading to a Brønsted acid-catalyzed pathway that competes with the intended Lewis acid mechanism [2]. This can cause erratic results, especially if the two pathways lead to products with different selectivities.
Q3: How can I control the stability and release rate of my oxanorbornadiene adduct? The stability of oxanorbornadiene adducts is highly tunable. After the initial conjugate addition, the adduct undergoes a retro-Diels-Alder (rDA) fragmentation, and the rate of this step determines the release half-life [3]. You can control this rate through strategic molecular design, as shown in the table below.
| Problem | Possible Cause | Suggested Solution & Experimental Protocol |
|---|---|---|
| Low Yield / Slow Reaction | Inefficient or absent catalysis. | Protocol: Implement a dual catalytic system. Use 5 mol% [Rh(cod)2]OTf with a suitable chiral ligand (e.g., (R)-H8-BINAP) and 20 mol% of a vinylboronic acid co-catalyst (e.g., cyclohexylvinylboronic acid) in THF at 60°C [1]. Ensure rigorous drying of solvents and glassware. |
| Irreproducible Enantioselectivity | Competing Brønsted acid pathway from adventitious moisture. | Protocol: Add a non-interfering sacrificial base like trimethylsilyldiazomethane (TMSCHN2) to the reaction mixture. This base will sequester any HBr formed, suppressing the competing pathway and ensuring the reaction proceeds via the desired Lewis acid-catalyzed mechanism for consistent selectivity [2]. |
| Uncontrolled Release / Short Half-Life | The oxanorbornadiene adduct is too labile. | Protocol: Modify the OND reagent to increase adduct stability. Introduce steric bulk at the bridgehead position (e.g., a methyl group) or use ester groups with less electron-withdrawing character. Refer to the stability data table below for guidance [3]. |
| Poor Regioselectivity | Incorrect choice of Lewis acid or catalyst system. | Protocol: For synergistic catalysis, the choice of boronic acid is critical. Screen aliphatic vinylboronic acids (e.g., cyclohexylvinylboronic acid) which have been shown to provide excellent regiocontrol (>20:1 r.r.) in model reactions [1]. |
The half-life of OND-thiol adducts can be tuned over a wide range by modifying the substituents, allowing for precise control over release profiles [3]. The data below, measured in CDCl₃ at room temperature, provides a design guide.
| Adduct | R¹ Group | R² Group | Half-Life (Days) |
|---|---|---|---|
| 2a | H | CO₂Me | 0.48 ± 0.03 |
| 2b | Me | CO₂Me | 2.3 ± 0.1 |
| 2c | CH₂NHDansyl | CO₂Me | 23.3 ± 0.8 |
| 2d | CH₂N(Me)Dansyl | CO₂Me | 4.7 ± 0.4 |
| 2i | CH₂NHAc | CO₂CH₂C≡CH | 5.6 ± 0.1 |
| 2r | CH₂NHDansyl | CF₃, CO₂Et | 241 ± 12 |
Key Takeaway: A single bridgehead methyl group (2b) increases stability significantly. Replacing dimethyl ester with fluorinated groups (2r) results in an extremely stable adduct, while propargyl esters (2i) can be used for moderately faster release [3].
The following diagram outlines the optimized protocol for a synergistic Rh(I)/organoboron-catalyzed site-selective functionalization, integrating the key steps for a successful reaction [1].
The rate of the retro-Diels-Alder (rDA) fragmentation in oxanorbornadiene (OND)-thiol adducts is highly sensitive to the substitution pattern on the furan component. The table below summarizes how different substituents influence the reaction rate [1].
| Substituent Pattern | Example Compounds | Observed Half-Life (at RT) | Key Influencing Factor |
|---|---|---|---|
| 2,3-Disubstituted | 1a–1c | 16 to 34 days | Steric hindrance and electronic effects at non-bridgehead positions. |
| Other Disubstitution (e.g., 2,4) | 2d, 2e | 2 to 4 days | Pattern-dependent stabilization of the transition state. |
| Bridgehead Aromatic | 2f–2i | 2 to 14 hours | Electronics (π-conjugation): Electron-donating groups stabilize the transition state, accelerating rDA [1]. |
| Bridgehead Fluorinated | 2j–2o | Several hours to >1 month | Strong Electronics: Electron-withdrawing groups (e.g., CF₃) increase stability by destabilizing the TS [1]. |
| 5-Cyclopropyl | 2p | Enhanced stability vs. methyl | Electronics and ring strain. |
This protocol outlines how to experimentally measure the rDA fragmentation rate of an OND-thiol adduct using ( ^1 \text{H} ) NMR spectroscopy [1].
Density Functional Theory (DFT) calculations can predict rDA rates and provide atomic-level insight. The following workflow is recommended [1]:
Q: My OND-thiol adduct shows negligible fragmentation. What could be the cause? A: This is typically due to overly stabilizing electronics. Introduce electron-donating groups (like phenyl) at the 2- or 5- positions of the furan to lower the energy barrier. Also, ensure your thiol addition step was successful and that you are using an adequate activating base [1].
Q: How can I design a more stable OND linker for long-term applications? A: Incorporate electron-withdrawing groups at the furan's 2 or 5 positions. For example, a trifluoromethyl (CF₃) group significantly increases the activation barrier for rDA. A 5-fluoro derivative has been shown to be extremely stable, with negligible cleavage after one month at room temperature [1].
Q: Are steric effects or electronic effects more important for controlling the rDA rate? A: Both are important, but electronic effects dominate. While steric factors play a role, the fragmentation rate is most strongly inversely correlated with the electron-withdrawing ability of the substituent. The ability of a substituent at the 2 or 5 position to stabilize positive charge in the transition state via π-conjugation is a key driver of reactivity [1].
| Problem | Potential Cause | Solution |
|---|---|---|
| Slow or no rDA fragmentation | Electron-withdrawing substituents stabilizing the adduct. | Redesign OND with electron-donating groups (e.g., phenyl) at the 2 or 5 position [1]. |
| Unwanted side products | Competing reactions at the highly electrophilic OND core. | Control reaction conditions carefully; avoid strong nucleophiles other than your target thiol. Verify OND structure purity [1] [2]. |
| Difficulty predicting rate | Lack of experimental data for a novel substituent. | Perform DFT calculations (as described above) to calculate the free energy of activation, which correlates well with experimental rates [1]. |
The following diagrams, created with Graphviz, illustrate the core experimental workflow and the critical chemical concepts.
Diagram 1: OND-Thiol Reaction & Monitoring Workflow
Diagram 2: Factors Influencing rDA Fragmentation Rate
The stability is primarily controlled by the electronic nature and position of substituents on the furan ring of the original OND. Research shows that substituents at the 2- and 5-positions (bridgehead positions) are the most influential [1] [2].
To increase stability and slow down cargo release, introduce electron-withdrawing groups (EWGs) at the furan's 2- or 5-position. Computational studies confirm that EWGs like trifluoromethyl (CF₃) at these positions strongly increase the activation energy for the rDA reaction [1]. One study noted a 5-fluoro derivative showed negligible cleavage after one month at room temperature [1].
Incorporate electron-donating groups (EDGs), particularly those that can conjugate with the furan ring, at the 2- or 5-position [1]. For example, ONDs with bridgehead aromatic substituents (e.g., phenyl) exhibit much faster fragmentation, with half-lives on the order of 2-14 hours at room temperature [1].
The table below summarizes experimental half-lives for various OND-thiol adducts to help you select a suitable structure.
| Adduct | R1 (Bridgehead) | R2 | Approx. Half-Life (at RT) | Key Effect |
|---|---|---|---|---|
| 2a [3] | H | CO₂Me | 0.48 days (~12 hours) | Baseline reference |
| 2b [3] | Me | CO₂Me | 2.3 days | Steric/electronic effect |
| Aromatic 2f-2i [1] | Aryl | Various | 2 - 14 hours | EDG conjugation stabilizes TS |
| 2c [3] | CH₂NHDansyl | CO₂Me | 23.3 days | Electron-withdrawing amide |
| 2r [3] | CH₂NHDansyl | CF₃, CO₂Et | 241 days | Strong EWG (CF₃) greatly stabilizes |
| 2s [3] | CH₂NHDansyl | CF₃, CF₃ | 192 days | Strong EWG (CF₃) greatly stabilizes |
| 5-Fluoro Derivative [1] | F | Not specified | >1 month | Extreme stability from EWG |
This is a standard method for determining the half-life of your OND-thiol adduct [1].
The following diagram illustrates the logical decision process for selecting the right OND structure based on your desired stability and release profile.
| Problem | Potential Cause | Solution |
|---|---|---|
| Unexpectedly fast fragmentation | Accidental use of an OND with strong electron-donating groups (EDGs) at 2-/5-position. | Synthesize a new OND with more electron-withdrawing character at the bridgehead. |
| No release over required timescale | OND is too stable due to very strong electron-withdrawing groups (EWGs). | Choose a less stabilizing EWG or switch to an EDG to accelerate the rDA rate. |
| Low yield or no adduct formation | Thiol Michael addition is not proceeding efficiently. | Ensure use of catalytic base (e.g., Et₃N) and check solvent compatibility [1] [3]. |
| Complex mixture upon thiol addition | Possible regioselectivity issues with unsymmetrical, highly substituted ONDs. | Consider the steric bulk of bridgehead substituents, which can influence regiochemistry [3]. |
Here are answers to common experimental challenges, based on recent research.
| Issue | Possible Cause | Solution & Design Principle |
|---|---|---|
| Slow rDA fragmentation | Overly stable OND-thiol adduct due to electron-withdrawing groups (EWGs) at furan 2-/5-positions [1]. | Introduce electron-donating groups (e.g., methyl, phenyl) at bridgehead (C1/C4) or furan 2-/5-positions to lower rDA activation barrier [1] [2]. |
| Unstable OND linker | Excessive electron-donating character or conjugated systems (e.g., phenyl) at furan 2-/5-positions [1]. | Introduce moderately electron-withdrawing groups or reduce steric bulk around bridgehead positions [1] [3]. |
| Unexpectedly slow rDA | Intramolecular H-bonding (e.g., from C4 amide to C3 sulfone) stabilizing oxanorbornene intermediate, slowing rDA [2]. | Avoid incorporating strong H-bond donors/acceptors in proximity on OND skeleton, or test in polar protic solvents to mitigate H-bonding effect [2]. |
| Poor thiol selectivity | High OND electrophilicity leading to significant amine conjugation, competing with thiol coupling [3]. | Optimize reaction conditions (e.g., pH, solvent); note OND-amine adducts can be 15x more stable than OND-thiol adducts, useful for tuning release [3]. |
| Variable regioselectivity | Unsymmetric ONDs with different bridgehead substituents lead to mixture of C2/C3 thiol adduct isomers [3]. | Increase steric bulk at one bridgehead position to direct thiol attack to less hindered maleate carbon for regiocontrol [3]. |
This table summarizes half-life data for OND-thiol adducts to help you select a linker with desired fragmentation rate [3].
| OND Thiol Adduct | R1 Group | R2 Group | Half-life (at RT) |
|---|---|---|---|
| 2a | H | CO₂Me | 0.48 days (~12 hours) |
| 2b | Me | CO₂Me | 2.3 days |
| 2c | CH₂NHDansyl | CO₂Me | 23.3 days |
| 2d | CH₂N(Me)Dansyl | CO₂Me | 4.7 days |
| 2q | CH₂OH | CO₂Me | 7.2 days |
| 2r | CH₂NHDansyl | CF₃, CO₂Et | 241 days |
This is the standard method for determining fragmentation half-lives, as used in recent studies [1] [2].
This protocol helps rank different halo-ONDs by their initial reactivity with thiols [2].
This diagram illustrates the fundamental two-step sequence that defines ONDs as cleavable linkers.
This flowchart guides your decision-making to achieve the desired fragmentation rate by considering electronic effects.
For deeper insights, Density Functional Theory (DFT) calculations are powerful for predicting OND rDA rates and understanding substituent effects.
The table below summarizes quantitative data from recent studies to guide your experimental planning.
| Monomer / System | Catalyst | Key Observation / Issue | Polymerization Rate Constant (M⁻¹s⁻¹) |
|---|---|---|---|
| Norbornene phenyl sulfoxide (endo) | G3 | Single addition only; chelation to Ru center [2] | Not provided |
| Norbornene phenyl sulfoxide (exo) | G3 | Effective homopolymerization [2] | Not provided |
| Oxanorbornene imide (endo) | G3 | Fast initiation, slow propagation; can lead to single addition [1] | Varies by substituent |
| Oxanorbornene imide (exo) | G3 | Successful homopolymerization [1] | Varies by substituent |
| Oxanorbornadiene dicarboxylate + 2,3-Dihydrofuran | G3 | Successful alternating copolymerization [3] | Not provided |
This protocol, based on a 2025 study, outlines a method to create degradable and functionalizable polymers from oxanorbornadiene, which is prone to single addition [3].
The diagram below visualizes the reaction pathways and decision points for troubleshooting oxanorbornadiene polymerizations.
The workflow below illustrates the specific pathway for successful alternating copolymerization, which is a key solution to single-addition issues.
The table below summarizes key computational parameters from recent studies that successfully modeled OND rDA reactions and correlated the results with experimental kinetics data [1] [2].
| Study Focus | DFT Functional & Dispersion Correction | Basis Set | Solvent Model (Experiment Solvent) | Key Calculated Metric(s) | Experimental Validation |
|---|---|---|---|---|---|
| Thiol-induced rDA of ONDs [1] | M06-2X-D3 | 6-311+G(d,p) | SMD (Chloroform) | Activation free energy (ΔG‡) | Excellent correlation (R²) with experimental rates over 3 orders of magnitude |
| Thiol-induced rDA of 2-halo-OND thioketals [2] | Not Explicitly Stated | Not Explicitly Stated | Implicit (DMSO-d⁶) | Reaction half-life (t₁/₂) | Qualitative agreement; calculations explained trends in observed rates |
Here is a detailed breakdown of the experimental protocols and computational workflows cited in the studies.
The experimental data used to validate the DFT calculations typically comes from monitoring the rDA reaction via ¹H NMR spectroscopy:
The following diagram outlines the standard computational workflow used in these studies to calculate activation energies and analyze the reaction.
Workflow Steps Explained:
DFT studies have been crucial in rationalizing how different substituents on the OND core influence the rDA kinetics [1] [2]:
The table below summarizes quantitative half-life data for various OND-thiol adducts, demonstrating how structural modifications influence fragmentation rates [1]. The half-life measures the stability of the adduct, representing the time required for half of the material to decompose via the retro-Diels-Alder reaction.
| OND Adduct Code | R1 Substituent (Bridgehead) | R2 Substituent (Ester) | Half-life (Days, at RT) |
|---|---|---|---|
| 2a | H | CO₂Me | 0.48 ± 0.03 |
| 2b | Me | CO₂Me | 2.3 ± 0.1 |
| 2c | CH₂NHDansyl | CO₂Me | 23.3 ± 0.8 |
| 2d | CH₂N(Me)Dansyl | CO₂Me | 4.7 ± 0.4 |
| 2f | CH₂NHAc | CO₂Me | 18.8 ± 0.5 |
| 2g | CH₂NHAc | CO₂Et | 17.8 ± 0.7 |
| 2h | CH₂NHAc | CO₂^tBu | 11.3 ± 1.2 |
| 2i | CH₂NHAc | CO₂CH₂C≡CH | 5.6 ± 0.1 |
| 2q | CH₂OH | CO₂Me | 7.2 ± 0.5 |
| 2r | CH₂NHDansyl | CF₃, CO₂Et | 241 ± 12 |
| 2s | CH₂NHDansyl | CF₃, CF₃ | 192 ± 10 |
Key trends from the data illustrate how chemists can tune OND adduct stability [1]:
The quantitative data in the table above was generated using a standard experimental protocol [1]:
The fragmentation of OND-thiol adducts is triggered by the initial conjugate addition of a thiol and proceeds through a predictable retro-Diels-Alder (rDA) mechanism. The following diagram illustrates this pathway and its application in drug release.
The core mechanism involves two key steps [1]:
The provided data is excellent for understanding structure-activity relationships within the OND class. For a comprehensive comparison guide, you would typically need equivalent quantitative data on other cleavable linkers.
The table below summarizes key experimental data on how different bridgehead substituents affect the rDA fragmentation half-lives of OND-thiol adducts at room temperature [1].
| Bridgehead Substituent Pattern | Representative Compound | Approximate Half-Life (rDA Fragmentation) | Key Influencing Factor |
|---|---|---|---|
| 2,3-Disubstituted | 1a-c | 16 - 34 days | Steric and electronic effects |
| 2,4-Disubstituted / 2,3-Disubstituted (other) | 2d, 2e | 2 - 4 days | Steric and electronic effects |
| Aromatic | 2f-2i | 2 - 14 hours | Strong electronic effect (charge stabilization) |
| Fluorinated (e.g., CF3) | 2m | Increased stability (>> 1 month) | Strong electron-withdrawing effect |
| 5-Fluoro | 21 | Negligible cleavage after 1 month | Strong electron-withdrawing effect |
| 5-Cyclopropyl | 2p | Enhanced stability vs. methyl | Electronic effect |
The following methodology was used to generate the comparative data on OND rDA rates [1].
The experimental data reveals that the nature and position of the substituent on the OND bridgehead are critical for modulating reactivity [1].
Based on the data, here is a practical guide for selecting substituents to achieve desired OND properties:
This principle allows for the rational design of OND-based linkers with fragmentation half-lives tunable from hours to months, making them suitable for various applications in drug delivery and materials science [1].
This diagram illustrates the logical relationship between bridgehead substitution, its electronic effect on the rDA transition state, and the resulting experimental outcome.
| Feature/Aspect | Exo Isomer | Endo Isomer | Key Implications for ROMP |
|---|---|---|---|
| General Polymerization Kinetics (Norbornene derivatives with sulfone/sulfonate groups) [1] | Polymerizes effectively | Polymerizes effectively | Both isomers can be used to synthesize polymers with narrow molecular weight distributions. |
| Specific Polymerization Rate (k) with G3 catalyst [1] | Generally higher (e.g., Phenyl vinyl sulfone NBE: 16.8 M⁻¹s⁻¹) (e.g., n-Butyl vinyl sulfonate NBE: 3.4 M⁻¹s⁻¹)| Generally lower (e.g., Phenyl vinyl sulfone NBE: 6.1 M⁻¹s⁻¹) (e.g., n-Butyl vinyl sulfonate NBE: 1.3 M⁻¹s⁻¹) | The exo isomer typically reacts faster than its endo counterpart, which is attributed to reduced steric hindrance during the approach to the catalyst [1]. | | Catalyst Interaction (Sulfoxide-containing Norbornenes) [1] | Polymerizes effectively | Forms a stable chelate, leading to Single Unit Monomer Addition (SUMI) | The endo configuration allows the sulfoxide group to coordinate strongly with the Ru center, deactivating the catalyst after one insertion. The exo isomer does not face this issue. | | Formation in Diels-Alder Reaction [1] | Major product with furan (Thermodynamic control) | Major product with cyclopentadiene (Kinetic control) | The choice of diene (furan vs. cyclopentadiene) determines the dominant isomer and the synthetic strategy required. |
The following workflow outlines the key experimental steps for comparing exo and endo isomers, from monomer synthesis to polymerization kinetics.
The rate of the retro-Diels-Alder (rDA) fragmentation in oxanorbornadiene (OND) systems is highly sensitive to the electronic nature of substituents on the furan ring. This relationship can be quantitatively described using Hammett principles [1] [2].
The table below summarizes the effect of various substituents at the 2- and 5-positions on the rDA fragmentation half-life [1].
| Substituent (at 2-/5-) | Electronic Nature | Approximate Relative Fragmentation Rate | Impact on rDA Half-Life |
|---|---|---|---|
| Aryl (e.g., Ph) | Electron-Donating | Faster | Half-lives of 2-14 hours |
| Methyl / Cyclopropyl | Weakly Electron-Donating | Moderate | Half-lives of several days |
| Hydrogen | Reference | Baseline | Baseline half-life |
| Fluorine | Electron-Withdrawing | Slower | Half-life of weeks |
| Trifluoromethyl | Strongly Electron-Withdrawing | Much Slower | Very long half-lives (>> weeks) |
Beyond the primary electronic effects, other factors also fine-tune OND reactivity.
The following is a general experimental workflow for determining the rDA fragmentation rates of OND-thiol adducts, based on the methodologies used in the cited research [1] [5]:
The diagram below illustrates this reaction and measurement sequence.
The tunable fragmentation rates of ONDs make them valuable in biomedical applications: